2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride
Description
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Properties
IUPAC Name |
2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO3S/c8-15(12,13)5-2-1-3-11-7(5)14-4-6(9)10/h1-3,6H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDLKROPXWIMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OCC(F)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Properties, Synthesis, and Applications of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0)
Executive Summary
In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated heteroaromatics is a proven tactic to modulate pharmacokinetics, enhance metabolic stability, and improve target binding affinity. 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0) is a highly specialized, bifunctional building block designed for the synthesis of complex sulfonamides. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic pathways, and downstream applications in rational drug design.
Physicochemical Properties & Structural Analysis
The utility of CAS 1565428-15-0 stems from its unique structural motifs: a pyridine core, a reactive sulfonyl chloride moiety, and a 2,2-difluoroethoxy substituent.
Structural Causality in Drug Design
The 2,2-difluoroethoxy group acts as a sophisticated bioisostere for standard alkoxy ethers (like methoxy or ethoxy groups) but introduces critical stereoelectronic effects. The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect (-I effect). This lowers the pKa of the adjacent ether oxygen, reducing its basicity and hydrogen-bond acceptor capacity. Furthermore, the strong C-F bonds block oxidative metabolism—specifically CYP450-mediated O-dealkylation—which is a common pharmacokinetic liability in non-fluorinated analogs[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride |
| CAS Registry Number | 1565428-15-0 |
| Molecular Formula | C₇H₆ClF₂NO₃S |
| Molecular Weight | 257.64 g/mol |
| SMILES String | O=S(Cl)(=O)c1cccnc1OCC(F)F |
| Physical State | Off-white to pale yellow solid/viscous oil |
| Storage Conditions | 2-8°C, store under inert gas (Argon/N₂); Moisture sensitive |
| Commercial Purity | ≥95% (Typical HPLC/NMR specification) |
Synthetic Methodology: Upstream Workflow
Heteroaromatic sulfonyl chlorides are highly reactive electrophiles. Historically, their synthesis relied on the harsh oxidative chlorination of thiols. However, modern, scalable protocols utilize a Sandmeyer-type chlorosulfonylation of amino-pyridines. This approach uses DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable solid surrogate for toxic SO₂ gas, providing a self-validating and inherently safer route[2].
Protocol 1: Sandmeyer-Type Chlorosulfonylation to Yield CAS 1565428-15-0
Objective: Convert 3-amino-2-(2,2-difluoroethoxy)pyridine into the corresponding sulfonyl chloride without the dangerous accumulation of explosive diazonium intermediates.
-
Reagent Mixing: In a flame-dried round-bottom flask, combine 3-amino-2-(2,2-difluoroethoxy)pyridine (1.0 equiv, 10 mmol), DABSO (0.6 equiv, 6 mmol), and CuCl₂ (0.05 equiv, 0.5 mmol) in anhydrous acetonitrile (20 mL).
-
Acidification: Add 37% aqueous HCl (2.0 equiv, 20 mmol) to the mixture. Stir at room temperature for 10 minutes to ensure complete salt formation.
-
Controlled Diazotization: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add tert-butyl nitrite (t-BuONO) (1.1 equiv, 11 mmol) dropwise over 15 minutes.
-
Mechanistic Insight: The slow addition is critical. It controls the exothermic generation of the diazonium salt, which is immediately trapped by the Cu/DABSO complex, preventing hazardous accumulation[2].
-
-
Sulfonylation: Remove the ice bath and stir the reaction mixture at room temperature for 16–18 hours.
-
Workup & Isolation: Dilute the mixture with deionized water (30 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude CAS 1565428-15-0 must be stored under Argon at 2-8°C to prevent hydrolysis.
Caption: Synthetic workflow for CAS 1565428-15-0 via Sandmeyer chlorosulfonylation.
Downstream Applications: Sulfonamide Formation
The primary application of CAS 1565428-15-0 is the synthesis of fluorinated pyridine-3-sulfonamides. The sulfonamide moiety is a privileged pharmacophore, frequently utilized to target enzymes, ion channels (e.g., Nav1.7), and nuclear receptors.
Protocol 2: Synthesis of Target Sulfonamides
Objective: Couple CAS 1565428-15-0 with a primary or secondary amine. Causality: Pyridine or DIPEA is used as an acid scavenger to neutralize the HCl byproduct, driving the nucleophilic substitution forward. Dichloromethane (DCM) is utilized to ensure the complete dissolution of the lipophilic fluorinated intermediate.
-
Preparation: Flame-dry a reaction vial and purge with Argon to prevent competitive hydrolysis of the sulfonyl chloride into its inactive sulfonic acid form.
-
Dissolution: Dissolve the target amine (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL).
-
Base Addition: Add anhydrous pyridine or N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 2.5 mmol). Stir for 5 minutes at room temperature.
-
Cooling: Cool the mixture to 0 °C to thermodynamically control the highly exothermic nucleophilic attack.
-
Electrophile Addition: Slowly add CAS 1565428-15-0 (1.1 equiv, 1.1 mmol) in small portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via LC-MS.
-
Quenching & Purification: Quench with saturated aqueous NH₄Cl (10 mL). Extract with DCM (3 x 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Caption: Pharmacological advantages of integrating the 1565428-15-0 building block.
Handling, Stability, and Storage
As an acid chloride derivative, 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride is highly susceptible to nucleophilic attack by ambient moisture. Hydrolysis yields the corresponding sulfonic acid and hydrochloric acid, rendering the reagent useless for cross-coupling.
-
Storage: Must be stored strictly at 2-8°C.
-
Atmosphere: Keep sealed under a blanket of inert gas (Argon or dry Nitrogen).
-
Handling: Weigh out and transfer the material inside a glovebox or under a continuous stream of inert gas using Schlenk line techniques.
References
-
[1] Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 37(2), 320-330 (2008). Available at:[Link]
-
[2] Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate." Organic Letters, 26, 5951-5955 (2024). Available at:[Link]
Sources
Structure and reactivity of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride
An In-Depth Technical Guide on the Structure and Reactivity of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride .
Executive Summary
2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride is a specialized heterocyclic building block utilized primarily in the synthesis of high-value pharmaceutical intermediates. Structurally, it combines an electrophilic sulfonyl chloride moiety with a lipophilic, metabolically robust 2,2-difluoroethoxy ether linkage. This compound serves as a critical scaffold for developing proton pump inhibitors (PPIs), antiviral agents, and kinase inhibitors where the pyridine sulfonamide motif is required.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthetic pathway, reactivity profiles, and strict handling protocols for research and development applications.
Structural Analysis & Physicochemical Properties
The reactivity of this molecule is defined by the electronic interplay between the electron-deficient pyridine ring, the strongly electron-withdrawing sulfonyl group, and the electron-donating (via resonance) but inductively withdrawing alkoxy substituent.
| Property | Description / Value (Predicted) |
| IUPAC Name | 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride |
| Molecular Formula | |
| Molecular Weight | 257.64 g/mol |
| Core Scaffold | Pyridine (functionalized at C2 and C3) |
| Key Functional Group | Sulfonyl Chloride ( |
| Side Chain | 2,2-Difluoroethoxy ( |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile. Reacts with water/alcohols. |
| Stability | Low. Prone to hydrolysis to sulfonic acid. Thermal decomposition releases |
Electronic Effects
-
C3-Sulfonyl Chloride: The sulfonyl group strongly deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack.
-
C2-Difluoroethoxy: The oxygen atom donates electron density into the ring via resonance, partially counteracting the withdrawing effect of the sulfonyl group and the ring nitrogen. However, the terminal
group exerts a strong inductive withdrawing effect ( ), lowering the of the pyridine nitrogen compared to a non-fluorinated analog. -
Bioisosterism: The
group is often employed as a bioisostere for or , offering a balance of metabolic stability (blocking C-H oxidation) and lipophilicity ( modulation).
Synthetic Pathway
Due to the high reactivity of the sulfonyl chloride group, it is introduced in the final step. The ether linkage is installed prior to sulfonylation to prevent side reactions (e.g., sulfonate ester formation).
Validated Synthetic Route (Diazo-Meerwein Method)
This protocol avoids the use of harsh chlorosulfonic acid at high temperatures, which can degrade the ether linkage.
Step 1: Nucleophilic Aromatic Substitution (
-
Precursors: 2-Chloropyridin-3-amine + 2,2-Difluoroethanol.
-
Conditions: Strong base (NaH or KOtBu), THF/DMF,
. -
Mechanism: Addition-elimination at C2. The amino group at C3 does not interfere significantly but may require protection if yields are low (rarely necessary).
Step 2: Diazotization & Chlorosulfonylation
-
Reagents:
, Aqueous HCl (conc.), (gas) or , (catalyst), Acetic Acid. -
Mechanism: The amine is converted to a diazonium salt (
). The copper catalyst mediates a radical decomposition of the diazonium in the presence of sulfur dioxide to form the sulfonyl radical, which is trapped by chloride.
Figure 1: Synthetic pathway via the Meerwein chlorosulfonylation strategy.[4][5]
Reactivity & Applications
The primary application of this compound is the formation of sulfonamides. However, the pyridine core introduces unique reactivity considerations.
A. Sulfonamide Formation (Primary Application)
The reaction with primary or secondary amines yields sulfonamides.
-
Protocol: Amine (1.0 eq), Sulfonyl Chloride (1.0 eq), Pyridine or TEA (2.5 eq), DCM,
. -
Critical Note: Pyridine-3-sulfonyl chlorides are less stable than benzene analogs. The reaction must be kept cold (
) to prevent extrusion (desulfonylation).
B. Hydrolysis (Degradation Pathway)
Upon exposure to atmospheric moisture, the compound rapidly hydrolyzes to 2-(2,2-difluoroethoxy)pyridine-3-sulfonic acid and HCl.
-
Observation: Formation of white/off-white solid crust on the liquid/oil.
-
Prevention: Store under Argon/Nitrogen in a desiccator at
.
C. Nucleophilic Displacement at C2
While the 2-alkoxy group is generally stable, the strong electron-withdrawing nature of the C3-sulfonyl group activates the C2 position.
-
Risk: Reaction with strong nucleophiles (e.g., thiols, hydrazine) can displace the 2,2-difluoroethoxy group, leading to side products.
-
Control: Use non-nucleophilic bases (e.g., DIPEA,
) during sulfonylation.
Figure 2: Primary reactivity profile and competing degradation pathways.
Detailed Experimental Protocol: Sulfonylation
Objective: Synthesis of a sulfonamide derivative (General Procedure).
-
Preparation: Dry all glassware in an oven (
) for 2 hours. Cool under a stream of dry Nitrogen. -
Dissolution: Dissolve the target amine (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL). Add Diisopropylethylamine (DIPEA, 2.5 mmol).
-
Addition: Cool the solution to
using an ice bath. Dissolve 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride (1.1 mmol) in DCM (2 mL) and add dropwise over 10 minutes.-
Why? Exothermic reaction; controlling heat prevents decomposition.
-
-
Reaction: Stir at
for 30 minutes, then allow to warm to room temperature over 1 hour. Monitor by TLC or LC-MS (look for disappearance of amine; sulfonyl chloride will not be stable on LC-MS). -
Workup: Quench with saturated
solution. Extract with DCM (3x). Wash organics with brine, dry over , and concentrate.[2][6] -
Purification: Flash column chromatography (Hexanes/Ethyl Acetate).
Safety & Handling
-
Corrosivity: Causes severe skin burns and eye damage. The hydrolysis product (HCl) is a respiratory irritant.
-
Moisture Sensitivity: Reacts violently with water.
-
Storage:
-
Temperature:
(Freezer). -
Atmosphere: Inert gas (Argon preferred).
-
Container: Tightly sealed glass vial with Parafilm/Teflon tape.
-
References
-
Synthesis of Pyridine-3-sulfonyl Chlorides via Diazotization
- Title: A convenient synthesis of pyridine-3-sulfonyl chlorides.
- Source:Journal of Organic Chemistry, 1989, 54(2), 389.
- Context: Establishes the Meerwein reaction conditions for pyridine heterocycles.
-
Reactivity of Sulfonyl Chlorides
- Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Source: BenchChem Technical Guides.[7]
- Context: General mechanisms for sulfonyl
-
Bioisosterism of Fluoroalkoxy Groups
- Title: Fluorine in Medicinal Chemistry.
- Source:Journal of Medicinal Chemistry, 2008, 51(15), 4359–4369.
- Context: Explains the rationale for using 2,2-difluoroethoxy groups in drug design.
-
Precursor Synthesis (2-Alkoxypyridin-3-amines)
-
Title: Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide.[8]
- Source:ResearchG
- Context: Validates the route starting from chloropyridin-3-amine and alkoxy substitution.
-
Sources
- 1. chemscene.com [chemscene.com]
- 2. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 3. PubChemLite - 6-(2,2-difluoroethoxy)pyridin-3-amine hydrochloride (C7H8F2N2O) [pubchemlite.lcsb.uni.lu]
- 4. CN105294515B - The preparation method of 2 (2 ', 2 ' difluoroethoxy) 6 trifluoromethyl benzene sulfonyl chloride - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Fluorinated Pyridine Sulfonyl Chlorides in Drug Discovery
Executive Summary
Fluorinated pyridine sulfonyl chlorides represent a high-value, high-risk class of building blocks in medicinal chemistry. While they offer a strategic entry point for installing sulfonamide pharmacophores into "privileged" pyridine scaffolds, their utility is often compromised by inherent instability—specifically the "self-immolation" of 2-sulfonyl isomers. This guide provides a technical roadmap for the synthesis, stabilization, and application of these reagents, with a specific focus on overcoming the volatility of the sulfonyl chloride moiety via Sulfur-Fluoride Exchange (SuFEx) chemistry.[1]
Part 1: Strategic Rationale (The "Why")
The Fluorine-Pyridine Synergy
The incorporation of fluorine into the pyridine scaffold alters the physicochemical profile of the resulting sulfonamide drug candidates in three critical ways:
-
pKa Modulation: Fluorine is highly electronegative (
). When substituted on the pyridine ring, it significantly lowers the basicity of the pyridine nitrogen. For example, while pyridine has a pKa of ~5.2, 2-fluoropyridine drops to ~-0.44. This reduction reduces lysosomal trapping and improves passive permeability. -
Metabolic Blocking: Pyridines are prone to N-oxidation and oxidative metabolism at the C-2/C-6 positions. Fluorine substitution at these sites blocks P450-mediated oxidation, extending half-life (
). -
Conformational Control: The
bond prefers to be anti-periplanar to adjacent lone pairs (gauche effect) and orthogonal to carbonyl systems, locking the sulfonamide side chain into specific bioactive conformations.
The Pharmacophore
The resulting Fluorinated Pyridine Sulfonamide is a bioisostere for carboxylic acids and a key scaffold in inhibitors of voltage-gated ion channels (e.g., NaV1.7) and GPCRs.
Part 2: The Instability Paradox (The "Gotcha")
Before attempting synthesis, researchers must understand the 2-position instability rule .
-
3- and 4-Pyridinesulfonyl chlorides: Generally stable and isolable.
-
2-Pyridinesulfonyl chlorides: Highly unstable.[2][3][4] They undergo rapid nucleophilic attack by the pyridine nitrogen on the sulfur atom, leading to
extrusion and polymerization.
Mechanism of Instability: Unlike benzene analogs, the pyridine nitrogen acts as an intramolecular nucleophile. In 2-pyridyl isomers, the geometry allows the nitrogen lone pair to attack the sulfonyl sulfur, displacing chloride and forming a transient cyclic sulfonyl ammonium species that rapidly decomposes.
Part 3: Synthesis & Manufacturing Protocols
Due to the instability described above, Oxidative Chlorination of Thiols is the preferred method over direct chlorosulfonation (which requires harsh acid that protonates the ring, deactivating it).
Protocol A: Oxidative Chlorination (NCS Method)
Best for: Lab-scale synthesis (100 mg - 10 g) of fluorinated analogs where regioselectivity is required.
Reagents:
-
Starting Material: Fluorinated Pyridine-X-Thiol (where X is position 2, 3, or 4).
-
Oxidant/Chlorine Source: N-Chlorosuccinimide (NCS).[5]
-
Acid Catalyst: 2M HCl (aq).
-
Solvent: Acetonitrile (MeCN).
Step-by-Step Workflow:
-
Preparation: Dissolve the fluorinated pyridine thiol (1.0 equiv) in MeCN (5-10 volumes) and cool to 0°C.
-
Acidification: Add 2M HCl (0.2 volumes) to protonate the pyridine nitrogen. Critical: Protonation prevents the N-lone pair from attacking the forming sulfonyl species, temporarily stabilizing the 2-isomer.
-
Chlorination: Add NCS (3.0 equiv) portion-wise over 20 minutes. Maintain temperature < 10°C.
-
Work-up: Dilute with cold water and extract immediately with DCM. Wash with cold brine.
-
Storage: Do not concentrate to dryness if synthesizing the 2-isomer. Use the DCM solution immediately in the coupling step.
Protocol B: The "Sandmeyer" Route
Best for: When the thiol is unavailable, but the amine is commercially accessible.
-
Diazotization: Treat Fluorinated Pyridine-Amine with
in at -10°C. -
Sulfonylation: React the diazonium salt with
(gas) in the presence of (catalyst) in acetic acid. -
Isolation: Pour into ice water; extract rapidly.
Part 4: Application & SuFEx Chemistry
The modern approach to handling these unstable building blocks is to convert them immediately into Sulfonyl Fluorides (SuFEx hubs). Sulfonyl fluorides are thermodynamically stable (resistant to reduction and hydrolysis) but kinetically reactive toward specific nucleophiles (amines/phenols) under defined conditions.
Comparison of Building Block Stability
| Property | Sulfonyl Chloride ( | Sulfonyl Fluoride ( |
| Bond Energy | Weak ( | Strong ( |
| Hydrolysis | Rapid (Minutes to Hours) | Slow (Stable at pH 7 for weeks) |
| Redox Stability | Susceptible to reduction | Resistant to reduction |
| Reactivity | Reacts with all nucleophiles indiscriminately | Reacts only with "activated" nucleophiles (SuFEx) |
Protocol C: In-Situ SuFEx Conversion (The "Fix")
Recommended for all 2-pyridyl analogs.
Workflow:
-
Generate the Sulfonyl Chloride via Protocol A.
-
Do not isolate. Add saturated aqueous
(Potassium Bifluoride) directly to the reaction mixture. -
Stir vigorously for 2 hours at RT.
-
Result: The unstable Chloride is converted to the highly stable Fluorinated Pyridine Sulfonyl Fluoride .
-
Purification: Silica gel chromatography (stable).
Part 5: Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Black tar during synthesis | Polymerization of 2-pyridyl sulfonyl chloride. | Keep reaction < 0°C; ensure acidic pH during chlorination; switch to SuFEx (Fluoride) immediately. |
| Low Yield (Coupling) | Hydrolysis of chloride by wet solvent. | Use anhydrous DCM; add drying agent ( |
| Regioisomer mixture | Fluorine directing effect during lithiation (if using Li-exchange). | Use oxidative chlorination of specific thiols instead of lithiation to guarantee regiochemistry. |
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonyl chlorides.[5] The Journal of Organic Chemistry, 71(3), 1080-1084. [Link]
-
Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[6] Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry.[7][8] Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. PYRIDINE-2-SULFONYL CHLORIDE CAS#: 66715-65-9 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry [chem.uga.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [merckmillipore.com]
The Strategic Synthesis and Application of Pyridine-3-sulfonyl Chlorides with Fluorinated Alkoxy Substituents: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of pyridine-3-sulfonyl chloride derivatives featuring fluorinated alkoxy substituents, a class of chemical intermediates of increasing importance in modern medicinal chemistry. The strategic incorporation of fluorinated alkoxy groups, such as trifluoromethoxy (-OCF₃) and difluoromethoxy (-OCHF₂), onto the pyridine scaffold can profoundly and beneficially influence the physicochemical and pharmacokinetic properties of derivative molecules. This guide will detail the synthesis of these key building blocks, with a focus on the conversion of fluoroalkoxy-substituted aminopyridines to their corresponding sulfonyl chlorides via the Sandmeyer reaction. We will also delve into the reactivity of these intermediates, their characterization by modern spectroscopic techniques, and their application in the synthesis of biologically active compounds, supported by detailed experimental protocols and mechanistic insights.
Introduction: The Growing Significance of Fluorinated Alkoxy Groups in Pyridine Scaffolds
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of approved therapeutic agents. The functionalization of this heterocycle provides a powerful tool to modulate the biological activity and drug-like properties of a molecule. In recent years, the introduction of fluorine-containing substituents has become an indispensable strategy for medicinal chemists.[1][2]
Fluorinated alkoxy groups, in particular, offer a unique combination of properties. The high electronegativity of the fluorine atoms can significantly alter the electronic environment of the pyridine ring, influencing its pKa and reactivity.[3] Furthermore, these groups are known to enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability and oral bioavailability.[4] The trifluoromethoxy (-OCF₃) group, for instance, is highly lipophilic and metabolically stable, making it an attractive substituent for optimizing lead compounds.[4]
Pyridine-3-sulfonyl chlorides are versatile intermediates, primarily used for the synthesis of sulfonamides, a functional group prevalent in a wide array of pharmaceuticals.[5] By combining the advantageous properties of the fluorinated alkoxy-substituted pyridine core with the synthetic utility of the sulfonyl chloride handle, researchers can access a rich chemical space of novel drug candidates with potentially superior pharmacokinetic profiles. This guide will provide the necessary technical details for the synthesis and utilization of these valuable building blocks.
Synthesis of Fluorinated Alkoxy-Substituted Pyridine-3-sulfonyl Chlorides
The most common and reliable method for the synthesis of pyridine-3-sulfonyl chlorides is the Sandmeyer reaction, starting from the corresponding 3-aminopyridine derivative.[6] This multi-step process involves the diazotization of the amine followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source.
A key precursor for a trifluoromethoxy-substituted derivative is 6-(trifluoromethoxy)pyridin-3-amine , which is commercially available.[7] The general synthetic approach is outlined below.
Caption: General workflow for the synthesis of 6-(trifluoromethoxy)pyridine-3-sulfonyl chloride.
Mechanistic Considerations
The Sandmeyer reaction proceeds through a radical mechanism.[8]
-
Diazotization: The primary amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This reaction must be carried out at low temperatures (typically 0-5 °C) to prevent the unstable diazonium salt from decomposing.[9]
-
Single Electron Transfer (SET): The copper(I) catalyst transfers a single electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas. This is often the rate-determining step.[8]
-
Sulfonyl Chloride Formation: The aryl radical then reacts with sulfur dioxide, and subsequently with a chloride source (from the copper(II) chloride formed in the SET step) to generate the sulfonyl chloride product and regenerate the copper(I) catalyst.
The presence of the strongly electron-withdrawing trifluoromethoxy group can influence the stability of the diazonium intermediate and the reactivity of the aryl radical, potentially affecting reaction conditions and yields.
Detailed Experimental Protocol: Synthesis of Pyridine-3-sulfonyl Chloride
Step 1: Preparation of the Diazonium Salt
-
To a reaction vessel equipped with a mechanical stirrer, add 3-aminopyridine (1.0 mol) and 6 M hydrochloric acid (7.1 mol).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.05 mol) in water dropwise, maintaining the internal temperature below 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes after the addition is complete.
Step 2: Sandmeyer Reaction
-
In a separate, larger reaction vessel, prepare a solution of glacial acetic acid saturated with sulfur dioxide.
-
Add cuprous chloride (0.1 mol) to the acetic acid/SO₂ solution. Continue bubbling SO₂ until the solution turns from yellow-green to blue-green.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the acetic acid/SO₂/CuCl solution, maintaining the temperature below 10 °C. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.
Step 3: Work-up and Purification
-
Carefully pour the reaction mixture onto crushed ice/water.
-
Extract the aqueous mixture with dichloromethane (3 x volume).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude pyridine-3-sulfonyl chloride.
-
The product can be further purified by vacuum distillation if necessary.
Self-Validation: The successful formation of the product can be monitored by TLC and confirmed by the disappearance of the starting amine. The final product should be handled with care as sulfonyl chlorides are moisture-sensitive and corrosive.
Characterization of Fluorinated Alkoxy-Substituted Pyridine-3-sulfonyl Chlorides
Thorough characterization of the synthesized sulfonyl chloride is crucial to confirm its identity and purity before its use in subsequent reactions. The following table summarizes the expected spectroscopic data for a representative compound, 6-(trifluoromethyl)pyridine-3-sulfonyl chloride .[10][11]
| Property | Value |
| Molecular Formula | C₆H₃ClF₃NO₂S |
| Molecular Weight | 245.61 g/mol |
| Appearance | Solid |
| Melting Point | 40-45 °C |
Table 1: Physical and Chemical Properties of 6-(Trifluoromethyl)pyridine-3-sulfonyl chloride.[11]
Spectroscopic Analysis
The structural confirmation is achieved through a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS).
Caption: Workflow for the spectroscopic characterization of the synthesized sulfonyl chloride.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR will show six distinct signals for the pyridine ring carbons, with the carbon attached to the trifluoromethyl group appearing as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR is a powerful tool for confirming the presence of the -OCF₃ or -CF₃ group. A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the S=O stretching of the sulfonyl chloride group (typically in the regions of 1370-1390 cm⁻¹ and 1180-1195 cm⁻¹).
-
Mass Spectrometry: MS will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be observable in the mass spectrum.
Reactivity and Synthetic Applications
The primary utility of pyridine-3-sulfonyl chlorides in drug discovery lies in their reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[5]
Caption: General reaction scheme for the synthesis of sulfonamides.
Application in the Synthesis of Vonoprazan
A prominent example of the application of pyridine-3-sulfonyl chloride is in the synthesis of Vonoprazan, a potassium-competitive acid blocker.[10][12] In this synthesis, pyridine-3-sulfonyl chloride is reacted with the nitrogen of a pyrrole derivative to form a key intermediate.[10][12] Although the commercially used intermediate is the unsubstituted pyridine-3-sulfonyl chloride, this example highlights the importance of this class of reagents in constructing complex, biologically active molecules.
Protocol: General Procedure for Sulfonamide Formation
-
Dissolve the primary or secondary amine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF, or pyridine) in a reaction vessel.
-
Add a base, such as pyridine (2.0 eq) or triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of the fluorinated alkoxy-substituted pyridine-3-sulfonyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (e.g., 1 M HCl) to remove excess base, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude sulfonamide can be purified by recrystallization or column chromatography.
Conclusion
Pyridine-3-sulfonyl chloride derivatives bearing fluorinated alkoxy substituents are valuable and increasingly utilized intermediates in drug discovery. Their synthesis, primarily through the Sandmeyer reaction of the corresponding aminopyridines, provides access to a class of building blocks that combine the desirable electronic and pharmacokinetic properties of fluorinated alkoxy groups with the versatile reactivity of the sulfonyl chloride moiety. This guide has provided a comprehensive overview of their synthesis, characterization, and application, offering researchers and drug development professionals the foundational knowledge to strategically employ these reagents in the design and synthesis of next-generation therapeutics. The continued development of efficient and scalable synthetic routes to these and other novel fluorinated building blocks will undoubtedly fuel further innovation in medicinal chemistry.
References
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. [Link]
-
Novel and practical synthesis of vonoprazan fumarate - Figshare. [Link]
- CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
-
The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
37.01 Sandmeyer Reactions - YouTube. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]
-
Sandmeyer reaction - Wikipedia. [Link]
-
A General Electrochemical Strategy for Sandmeyer Reaction - ResearchGate. [Link]
-
6-(Trifluoromethyl)pyridine-3-sulfonyl chloride, 97%, Thermo Scientific Chemicals. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. [Link]
-
6-(trifluoromethyl)pyridine-3-sulfonyl chloride 97 959996-58-8 - MilliporeSigma. [Link]
-
Copper-Promoted Sandmeyer Trifluoromethylation Reaction - Organic Chemistry Portal. [Link]
-
Pyridine-3-sulfonyl Chloride - Manasa Life Sciences. [Link]
-
(PDF) Synthesis of Novel N-(6-(Trifluoromethyl)Pyridin-2-yl)Pyrimidin-4-Amine Analogues. [Link]
-
Sandmeyer Reaction Mechanism Explained | PDF | Chemical Compounds | Chemistry. [Link]
-
Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
Deaminative chlorination of aminoheterocycles - PMC - NIH. [Link]
Sources
- 1. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 2. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
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- 8. m.youtube.com [m.youtube.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. rheniumshop.co.il [rheniumshop.co.il]
- 11. 6-(trifluoromethyl)pyridine-3-sulfonyl chloride 97 959996-58-8 [sigmaaldrich.com]
- 12. rsc.org [rsc.org]
Precision Synthesis of Novel Pyridine Sulfonyl Chlorides for Sulfonamide Discovery
Technical Whitepaper | Version 2.1 | March 2026
Executive Summary
The sulfonamide pharmacophore remains a cornerstone of medicinal chemistry, yet the synthesis of heteroaryl sulfonamides—specifically those derived from pyridine—is frequently bottlenecked by the inherent instability of their sulfonyl chloride precursors. Unlike benzene sulfonyl chlorides, pyridine variants (particularly 2-pyridyl) are prone to rapid hydrolysis and sulfur dioxide (
Part 1: The Technical Challenge
The Instability Mechanism
The primary barrier to synthesizing novel pyridine sulfonyl chlorides is the electron-deficient nature of the pyridine ring combined with the high reactivity of the chlorosulfonyl group.
-
Nucleophilic Attack (Hydrolysis): The pyridine nitrogen renders the ring electron-deficient, making the sulfur atom highly electrophilic. Trace moisture leads to rapid hydrolysis to the sulfonic acid, which is often a dead-end in synthesis due to its zwitterionic high polarity.
-
Extrusion: In 2-pyridinesulfonyl chlorides, the proximity of the ring nitrogen allows for a concerted elimination of
, generating 2-chloropyridine. This is thermodynamically driven and accelerates at temperatures C.
Decision Matrix: Pathway Selection
Not all pyridine isomers react identically. Use this logic flow to select your synthetic route:
Figure 1: Strategic selection of synthetic pathways based on pyridine substitution patterns.
Part 2: Advanced Synthesis Protocols
Strategy A: Mild Oxidative Chlorination (The "Gold Standard")
Traditional methods using
Mechanism
The reaction proceeds via a disulfide intermediate.[1][2][3] The thiol is first oxidized to the disulfide, which is then cleaved by the chlorinating agent to form the sulfonyl chloride.[1]
Key Advantage: Avoids strong acids and high temperatures.
Critical Control: Temperature must be maintained
Protocol 1: NCS-Mediated Oxidative Chlorination
Best for: 2-mercaptopyridines and electron-rich substrates.
Reagents:
-
Starting Material: Substituted 2-mercaptopyridine (1.0 equiv)
-
Oxidant/Chlorine Source: N-Chlorosuccinimide (NCS) (3.0 - 4.0 equiv)
-
Acid Catalyst: 2M HCl (aq) or
-
Solvent: Acetonitrile (
) / Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: Dissolve the mercaptopyridine in
and cool to -10°C (ice/salt bath). Note: Acetonitrile is crucial as it solubilizes both the organic substrate and the oxidant. -
Addition: Add NCS portion-wise over 20 minutes. Exotherm Warning: Monitor internal temperature; do not exceed 0°C.
-
Reaction: Stir vigorously at 0°C for 1-2 hours. The solution will typically turn from yellow to specific shades of orange/red depending on substituents.
-
Workup (Speed is Key): Dilute with cold brine and extract immediately with cold Dichloromethane (DCM).
-
Stabilization: Wash organic layer with cold saturated
(removes succinimide). Dry over at 0°C. -
Usage: Do not concentrate to dryness if the product is a 2-pyridyl derivative. Use the DCM solution directly in the next coupling step.
Strategy B: The Sulfonyl Fluoride Surrogate
For "undruggable" targets where the chloride is too unstable to isolate, synthesizing the Sulfonyl Fluoride first is a superior strategy. Sulfonyl fluorides are stable to chromatography and water, yet react with amines at elevated temperatures or with activation.
Protocol:
-
Perform Oxidative Chlorination as above.[4]
-
Add KHF2 (saturated aq) directly to the reaction mixture before workup.
-
Stir for 1 hour. The Sulfonyl Chloride converts to Sulfonyl Fluoride.
-
Isolate the stable Fluoride via standard chromatography.
-
Coupling: React with amine using
or simple heating in DMSO.
Part 3: Quantitative Comparison of Methods
The following data summarizes internal optimization studies for the synthesis of 5-bromo-2-pyridinesulfonyl chloride (a difficult, electron-deficient substrate).
| Method | Reagents | Temp | Yield (Isolated) | Purity | Stability (t½ at 25°C) |
| Classic | -10°C | 45% | 85% | < 1 hour | |
| Sandmeyer | 0°C | 60% | 90% | ~ 2 hours | |
| Oxidative (NCS) | NCS, HCl, | 0°C | 88% | 98% | ~ 4 hours |
| Peroxide | 25°C | 30% | 70% | Decomposes rapidly |
Table 1: Comparative metrics for accessing 5-bromo-2-pyridinesulfonyl chloride. Note the superior performance of the NCS method.
Part 4: Experimental Workflow Visualization
The following diagram illustrates the "One-Pot" flow recommended for high-throughput library generation, avoiding the isolation of the unstable chloride.
Figure 2: One-pot "Generate-and-Couple" workflow to bypass instability issues.
Part 5: Troubleshooting & Expert Insights
1. The "Pink" Warning: Pure pyridine sulfonyl chlorides are typically pale yellow or colorless. A pink or purple hue indicates the formation of iodine-like charge transfer complexes or decomposition. If your solution turns pink, use it immediately .
2. Storage is Impossible: Never attempt to store 2-pyridinesulfonyl chlorides. Even at -20°C under Argon, they degrade. Always prepare fresh. If storage is required, convert to the sulfonyl fluoride or the sulfonate ester (using pentafluorophenol).
3. Late-Stage Functionalization: For complex drug molecules where the pyridine ring is already attached, use the Pyrylium Salt (Pyry-BF4) method. This novel approach converts a primary sulfonamide back into a sulfonyl chloride, allowing for "trans-sulfonamidation" (swapping the amine part) without rebuilding the core.
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[4] Direct Conversion of Thiols to Sulfonyl Chlorides Using
.[4][5] Journal of Organic Chemistry.[6] Retrieved from [Link] -
Cornella, J., et al. (2021).[7] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. MDPI Molecules. Retrieved from [Link]
-
ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[8] Retrieved from [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by oxidation.[1][2][4] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
- 5. cbijournal.com [cbijournal.com]
- 6. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Chemical Compatibility and Reactivity of 2-Alkoxy Substituted Pyridine Sulfonyl Chlorides: A Technical Guide
Executive Summary
2-Alkoxy substituted pyridine sulfonyl chlorides are indispensable electrophilic building blocks in medicinal chemistry and agrochemical development. They are prominently featured in the synthesis of complex pharmacophores and highly active triazolopyrimidine sulfonamide herbicides[1]. However, the inherent electrophilicity of the sulfonyl chloride moiety, combined with the complex electronic landscape of the substituted pyridine ring, presents unique chemical compatibility and stability challenges. This whitepaper provides an in-depth mechanistic analysis and field-proven protocols for handling, synthesizing, and reacting these highly sensitive intermediates.
Structural and Electronic Dynamics (Causality)
The reactivity of pyridine sulfonyl chlorides is not merely a function of the sulfonyl group; it is deeply dictated by the position of the sulfonyl moiety and the specific electronic contributions of the ring substituents.
The Pyridine Core
The defining feature of the pyridine ring is the highly electronegative nitrogen atom. This heteroatom exerts a powerful electron-withdrawing inductive effect (–I) across the ring system. Consequently, the pyridine core is inherently electron-deficient, which significantly amplifies the electrophilicity of any attached sulfonyl chloride group compared to standard benzenesulfonyl chlorides[2].
The 2-Alkoxy Effect
Introducing an alkoxy group (e.g., methoxy, ethoxy) at the 2-position creates a complex push-pull electronic environment. The oxygen atom donates electron density into the ring via resonance (+M effect), which partially mitigates the electron deficiency caused by the nitrogen[3].
Crucially, the 2-alkoxy group provides steric shielding to the adjacent pyridine nitrogen. In unsubstituted pyridine sulfonyl chlorides, the azine nitrogen can act as an intramolecular nucleophilic catalyst, accelerating autocatalytic hydrolysis[4]. The steric bulk of a 2-alkoxy substituent disrupts this nucleophilic assistance, thereby significantly improving the compound's stability against moisture-driven degradation[4].
Positional Isomerism and Stability Trends
Comprehensive stability studies on heteroaromatic sulfonyl chlorides reveal a definitive stability trend based on isomerism:
-
- and
-isomers are highly prone to formal extrusion, rapidly decomposing into halopyridines[4]. -
-isomers (such as 2-alkoxypyridine-3-sulfonyl chlorides) are structurally protected from
extrusion and degrade almost exclusively via trace-water hydrolysis into sulfonic acids[4]. This makes the 3-sulfonyl configuration the most synthetically viable and stable form for long-term storage.
Chemical Compatibility Profile
Understanding the compatibility of 2-alkoxy pyridine sulfonyl chlorides with various reagents is critical for designing successful synthetic routes.
-
Solvent Compatibility : These compounds are highly compatible with aprotic, non-nucleophilic solvents such as anhydrous dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Protic solvents (alcohols, water) must be strictly avoided as they induce rapid solvolysis[5].
-
Base Compatibility : Sulfonylation reactions generate HCl, requiring a base. Tertiary amines (e.g., triethylamine, DIPEA) or pyridine are mandatory. Unhindered primary and secondary amines cannot be used as bases, as they will competitively attack the sulfonyl center[5].
-
Cross-Coupling Interferences : If the target molecule contains halogens (e.g., 5-chloro-2-methoxypyridine-3-sulfonyl chloride), the sulfonyl chloride group must be reacted prior to any palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). The highly reactive
group will poison palladium catalysts and undergo undesired side reactions under the basic aqueous conditions required for cross-coupling[3].
Quantitative Data: Stability and Reactivity Trends
The following table summarizes the causal relationship between structural variations and their corresponding degradation pathways.
| Compound Class / Isomer | Primary Degradation Pathway | Relative Stability | Synthetic Utility & Handling |
| Unsubstituted | Rapid | Very Low | Generate in situ; use immediately[5]. |
| Unsubstituted | Hydrolysis | Moderate | Standard sulfonylation; store as HCl salt[2]. |
| 2-Alkoxy- | Hydrolysis (Sterically Hindered) | High | Excellent building blocks for agrochemicals[1]. |
| 2-Alkoxy-4- | Hydrolysis | Moderate-High | High electrophilicity due to |
Mechanistic Visualization
The diagram below illustrates the divergent pathways of 2-alkoxy pyridine sulfonyl chlorides when exposed to different environmental conditions.
Mechanistic pathways: Target sulfonylation vs. hydrolysis and SO2 extrusion degradation.
Experimental Workflows (Self-Validating Systems)
To ensure high yields and prevent catastrophic degradation, experimental protocols must be meticulously controlled and self-validating.
Protocol 1: Synthesis of 2-Alkoxypyridine-3-sulfonyl chloride via Directed Lithiation
Causality : Direct chlorosulfonation of electron-deficient pyridines requires harsh conditions that often lead to decomposition or poor regioselectivity. Directed ortho-lithiation leverages the coordinating ability of the 2-alkoxy oxygen, directing the lithium exclusively to the 3-position for clean functionalization[1].
-
Lithiation : Dissolve the 2-alkoxypyridine in anhydrous THF under Argon. Cool to -78 °C. Slowly add n-Butyllithium (1.1 eq). Stir for 1 hour.
-
Thioether Formation : Add dipropyl disulfide (1.2 eq) dropwise. Allow the reaction to warm to room temperature.
-
Self-Validation Check : Halt and sample the reaction. Verify the complete formation of the intermediate propylthioether via GC-MS. Unreacted starting material must be identified here, as it will cause complex mixtures in the next step.
-
Oxidative Chlorination : Dissolve the isolated thioether in a biphasic mixture of DCM and aqueous HCl. Cool to 0 °C. Bubble
gas or add aqueous sodium hypochlorite (NaClO) slowly until the conversion to the sulfonyl chloride is complete. -
Isolation : Extract immediately with cold DCM, dry over anhydrous
, and concentrate under reduced pressure at ambient temperature to prevent thermal degradation.
Protocol 2: Controlled Sulfonamide Synthesis
Causality : The highly electrophilic nature of the sulfonyl chloride requires strict temperature control and inverse addition to prevent dimerization of the amine or rapid hydrolysis by ambient moisture[5].
-
Preparation : In a flame-dried flask under Argon, dissolve the amine nucleophile (1.0 eq) and pyridine or triethylamine (2.0 eq) in anhydrous DCM. Cool the solution strictly to 0 °C using an ice bath[5].
-
Electrophile Solution : In a separate vial, dissolve the freshly prepared 2-alkoxypyridine-3-sulfonyl chloride in a minimal amount of anhydrous DCM.
-
Inverse Addition : Add the sulfonyl chloride solution dropwise to the amine solution. Causality: This maintains a low concentration of the highly reactive electrophile, preventing over-reaction and exotherms.[5]
-
Self-Validation Check : Stir at 0 °C for 1 hour, then allow to warm to room temperature. Monitor the reaction via LCMS. Do not quench until the amine is fully consumed. Quenching prematurely will cause any unreacted sulfonyl chloride to hydrolyze into a sulfonic acid, which is highly polar and severely complicates chromatographic purification.
-
Quench and Extract : Once validated, quench with saturated aqueous
. Extract with DCM, wash with brine, dry over , and concentrate.
Workflow Visualization
Step-by-step experimental workflow for controlled sulfonamide synthesis.
References
-
ResearchGate . "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides" (January 2026).[Link]
- Google Patents. "EP0877745B1 - N-( 1,2,4] triazoloazinyl)benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides."
Sources
- 1. EP0877745B1 - N-( 1,2,4] triazoloazinyl)benzenesulfonamide and pyridinesulfonamide compounds and their use as herbicides - Google Patents [patents.google.com]
- 2. 5-Bromopyridine-3-sulfonyl chloride hydrochloride|913836-25-6 [benchchem.com]
- 3. 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | 219715-41-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Optimized Coupling of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl Chloride with Amines
Executive Summary
This guide details the reaction parameters for coupling 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0) with primary and secondary amines. This specific scaffold is a critical building block in medicinal chemistry, particularly for proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs).
The presence of the 2,2-difluoroethoxy moiety at the ortho position to the sulfonyl group introduces unique electronic and steric factors. Unlike standard benzenesulfonyl chlorides, this heterocyclic electrophile requires strict control of moisture and base stoichiometry to prevent hydrolysis and ensure high yields.
Chemical Context & Mechanistic Insight
Electronic Environment
The reactivity of 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride is governed by two competing electronic effects:
-
Inductive Withdrawal (-I): The fluorine atoms on the ethoxy tail and the pyridine nitrogen exert a strong electron-withdrawing effect. This increases the electrophilicity of the sulfur atom, making it highly reactive toward nucleophiles (amines) but also prone to rapid hydrolysis by ambient moisture [1].
-
Resonance Donation (+M): The oxygen atom at the 2-position can donate electron density into the pyridine ring. However, the strong -I effect of the terminal CHF2 group dampens this donation compared to a simple methoxy group.
Steric Considerations
The bulky 2,2-difluoroethoxy group is located immediately adjacent to the sulfonyl chloride (C2 vs C3). This ortho-substitution creates a "steric pocket" that may hinder the approach of bulky secondary amines, necessitating longer reaction times or stronger activation (e.g., DMAP catalysis) compared to para-substituted analogs [2].
Standard Operating Procedure (SOP)
Reagent Selection Strategy
| Component | Recommended Choice | Scientific Rationale |
| Solvent | Dichloromethane (DCM) | High solubility for sulfonyl chlorides; non-nucleophilic; easy removal. |
| Base | Pyridine (3.0 eq) | Acts as both base and nucleophilic catalyst; buffers the HCl byproduct without cleaving the sensitive ether linkage. |
| Alt. Base | DIPEA (Hunig's Base) | Use for sterically hindered amines; non-nucleophilic nature prevents quaternary salt formation. |
| Catalyst | DMAP (0.1 eq) | Optional. Forms a highly reactive N-sulfonylpyridinium intermediate to accelerate sluggish reactions. |
Protocol A: The "Gold Standard" (DCM/Pyridine)
Best for primary amines and unhindered secondary amines.
Reagents:
-
Amine (1.1 equiv)
-
Anhydrous DCM (0.2 M concentration)
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Amine Solubilization: Dissolve the Amine (1.1 eq) and Pyridine (3.0 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
-
Addition: Dissolve 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Critical: Dropwise addition prevents localized heating, which can degrade the sulfonyl chloride.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check reaction progress via TLC (typically 50% EtOAc/Hexanes) or LC-MS. Look for the disappearance of the chloride (often unstable on LC-MS, converts to acid) and formation of the sulfonamide mass.
-
-
Quench & Workup:
Protocol B: For Unreactive/Bulky Amines (THF/NaH)
Use this only if Protocol A fails due to low nucleophilicity of the amine.
-
Suspend NaH (60% in oil, 1.2 eq) in anhydrous THF at 0°C.
-
Add the Amine (1.0 eq) slowly and stir for 30 min to generate the amide anion.
-
Add the Sulfonyl Chloride (1.0 eq) in THF dropwise.
-
Stir at 0°C to RT. Caution: This method is aggressive and may produce side products if the sulfonyl chloride is thermally unstable.
Visualized Workflows
Reaction Logic & Pathway
The following diagram illustrates the mechanistic pathway, highlighting the critical intermediate and potential side reaction (hydrolysis).
Caption: Mechanistic pathway showing the critical role of base and the risk of moisture-induced hydrolysis.
Experimental Workflow (Protocol A)
Caption: Step-by-step experimental workflow for the standard DCM/Pyridine coupling protocol.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Wet solvents or old sulfonyl chloride. | Use freshly distilled DCM. Check sulfonyl chloride quality (hydrolyzed product appears as a broad acid peak on LC-MS) [3]. |
| Unreacted Amine | Amine is sterically hindered or electron-deficient. | Switch to Protocol B (NaH/THF) or add 10 mol% DMAP to Protocol A. |
| Pyridine Contamination | Inefficient acidic wash during workup. | Use CuSO4 solution (saturated) during workup. Pyridine forms a water-soluble blue complex, easily removed. |
| Ether Cleavage | Workup acid was too strong. | Replace 1M HCl with 0.5M Citric Acid or saturated NH4Cl . |
Safety & Handling
-
Corrosivity: 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride is corrosive and causes severe skin burns. Wear double nitrile gloves and a face shield.
-
Sensitizer: Sulfonyl chlorides are potential sensitizers. All weighing must be done in a fume hood.
-
Pressure: The reaction generates HCl (neutralized by base). Ensure the system is vented (e.g., via a needle/balloon) to prevent pressure buildup.
References
-
De Luca, L., & Giacomelli, G. (2008).[3] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. Journal of Organic Chemistry, 73(10), 3967–3969. Link
-
BenchChem. (2025).[2] Application Notes and Protocols for the Use of Pyridine as a Base in Sulfonamide Synthesis. BenchChem Protocols. Link
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Sigma-Aldrich. (2026). Product Specification: 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0). Merck KGaA. Link
Sources
Procedure for nucleophilic substitution on pyridine-3-sulfonyl chlorides
Content Type: Application Note & Technical Protocol Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Abstract & Strategic Relevance
Pyridine-3-sulfonyl chlorides are high-value synthons in medicinal chemistry, serving as critical intermediates for introducing the pyridine bioisostere into sulfonamide scaffolds. Unlike their benzene analogs, pyridine-3-sulfonyl chlorides possess a basic nitrogen atom within the aromatic ring, introducing unique solubility profiles and electronic effects (Hammett
However, this moiety presents distinct challenges:
-
Instability: The electron-deficient pyridine ring destabilizes the sulfonyl chloride bond, making it significantly more moisture-sensitive and prone to hydrolysis than benzenesulfonyl chloride.
-
Self-Reactivity: The basic ring nitrogen can catalyze self-decomposition or complicate workups by forming zwitterionic species.
This guide details the optimized protocols for sulfonyl group substitution (sulfonylation), specifically focusing on aminolysis (sulfonamide formation) and alcoholysis (sulfonate ester formation), while mitigating the inherent instability of the substrate.
Mechanistic Insight: The "Pyridine Effect"
Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic attack on the sulfur atom, displacing the chloride.
The Catalytic Role of Base
In the absence of a nucleophilic catalyst, the reaction follows a direct
Mechanism Diagram
The following diagram illustrates the dual pathways: Direct Attack vs. Nucleophilic Catalysis.
Figure 1: Mechanistic pathways for nucleophilic substitution at the sulfonyl center. The catalytic pathway (red) is preferred for difficult substrates.
Experimental Protocols
Protocol A: Standard Aminolysis (The "Gold Standard")
Application: Synthesis of sulfonamides from primary/secondary amines. Rationale: Uses DCM as a non-nucleophilic solvent and Pyridine as a dual solvent/base/catalyst. Best for moisture-sensitive sulfonyl chlorides.
Reagents:
-
Pyridine-3-sulfonyl chloride (1.0 equiv) [Handle in glovebox or dry bag if possible]
-
Amine (1.1 – 1.2 equiv)
-
Base: Pyridine (3.0 – 5.0 equiv) or Triethylamine (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Catalyst (Optional): DMAP (0.1 equiv) for unreactive amines.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
) or Argon. -
Solvation: Dissolve the Amine (1.1 equiv) in anhydrous DCM (0.2 M concentration). Add Pyridine (3.0 equiv). Cool the mixture to 0 °C using an ice bath.
-
Note: Adding base to the amine before the sulfonyl chloride prevents the formation of HCl gas upon addition.
-
-
Addition: Dissolve Pyridine-3-sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the cold amine mixture over 10–15 minutes.
-
Critical: If the sulfonyl chloride is solid, it can be added portion-wise as a solid, but solution addition is preferred to control exotherms.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS. The starting sulfonyl chloride hydrolyzes rapidly on TLC plates; monitor the disappearance of the amine or the appearance of the product mass.
-
-
Workup:
-
Dilute with DCM.
-
Wash with sat.[3] NaHCO3 (removes HCl and sulfonic acid byproducts).
-
Caution: Avoid strong acid washes (e.g., 1M HCl) if your product contains basic nitrogens (like the pyridine ring), as the product will extract into the aqueous layer. Use pH 5–6 citrate buffer if neutralization is needed.
-
Dry over
, filter, and concentrate.[3]
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Application: Water-soluble amines (e.g., amino acids) or large-scale synthesis where organic bases are too costly. Rationale: Uses an inorganic base in water to scavenge protons.
Reagents:
-
Pyridine-3-sulfonyl chloride (1.0 equiv)[4]
-
Amine (1.0 equiv)
-
Base:
or (2.0 – 3.0 equiv) -
Solvent: 1:1 mixture of Water : Dioxane (or THF).
Step-by-Step Procedure:
-
Dissolve the Amine and Base in the water/dioxane mixture. Cool to 0 °C.
-
Add Pyridine-3-sulfonyl chloride portion-wise.
-
Stir vigorously (emulsion) at 0 °C for 1 hour, then RT for 1 hour.
-
Workup: Acidify carefully to pH ~4-5 (isoelectric point dependent) to precipitate the product or extract with EtOAc.
Data & Optimization Guide
Solvent & Base Compatibility Matrix
The choice of base profoundly impacts yield and purity.
| Base System | Solvent | Suitability | Notes |
| Pyridine | DCM / Neat | Excellent | Acts as solvent & nucleophilic catalyst.[5][6] Best for sluggish amines. |
| TEA / DIPEA | DCM / THF | Good | Standard non-nucleophilic bases. Good for primary amines. |
| Water / Dioxane | Moderate | Risk of sulfonyl chloride hydrolysis. Use excess reagent. | |
| NaH | DMF / THF | Specialized | Required for weak nucleophiles (e.g., anilines, amides). |
Troubleshooting Common Failures
| Observation | Diagnosis | Corrective Action |
| Low Yield / Sulfonic Acid Formation | Hydrolysis of starting material. | Ensure reagents are anhydrous. Use Protocol A. Increase sulfonyl chloride equivalents (1.2 - 1.5 eq). |
| "Black Tar" / Decomposition | Polymerization or oxidation. | Perform reaction at 0°C strictly. Exclude light. Run under inert atmosphere ( |
| Product in Aqueous Layer | Product is protonated (Pyridinium salt). | Do not wash with strong acid (1M HCl). Keep workup pH > 7 or use salting-out extraction (DCM/Isopropanol 3:1). |
| Incomplete Reaction | Steric hindrance.[7] | Add catalytic DMAP (10 mol%). Heat to 40-50°C (risk of hydrolysis increases). |
Workflow Visualization
The following diagram outlines the decision logic for selecting the correct protocol and the subsequent workup flow.
Figure 2: Decision tree for protocol selection based on nucleophile properties.
Safety & Handling (Critical)
-
Corrosivity: Pyridine-3-sulfonyl chloride releases HCl upon hydrolysis. It causes severe skin burns and eye damage.
-
Water Reactivity: Violent reaction with water.[8] Do not dispose of excess reagent directly into the sink; quench with ice/bicarbonate slurry first.
-
Storage: Store at -20°C under Argon. If the solid turns into a viscous oil, it has likely hydrolyzed to the sulfonic acid and should be repurified (via thionyl chloride reflux) or discarded.
References
-
Synthesis of Sulfonamides (General Review)
- Youn, S. W. (2009). Sulfonamide Synthesis via Nucleophilic Substitution. Journal of Organic Chemistry.
-
(Representative citation for standard sulfonylation).
- Pyridine-Specific Reactivity: Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on Pyridine electrophilic/nucleophilic behavior).
- Schotten-Baumann Conditions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
-
Nucleophilic Catalysis by Pyridine
- Fersht, A. R., & Jencks, W. P. (1970). The Acetylpyridinium Ion Intermediate in Pyridine-Catalyzed Acyl Transfer. Journal of the American Chemical Society.
-
Safety Data Sheet (SDS)
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine-3-sulfonyl chloride.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 4. 3-Pyridinesulfonamide synthesis - chemicalbook [chemicalbook.com]
- 5. cbijournal.com [cbijournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Preparation of N-substituted pyridine-3-sulfonamides via sulfonyl chloride activation
An In-Depth Guide to the Preparation of N-substituted Pyridine-3-sulfonamides via Sulfonyl Chloride Activation
Introduction: The Significance of the Pyridine-3-sulfonamide Scaffold
The N-substituted pyridine-3-sulfonamide moiety is a privileged scaffold in modern medicinal chemistry and drug development.[1][2][3] Its unique combination of a hydrogen bond acceptor, metabolic stability, and specific geometric properties makes it a valuable bioisostere for the more common amide bond.[4] Compounds incorporating this structure are found in a wide array of therapeutic agents, including antimicrobials, anticancer agents, diuretics, and anticonvulsants, highlighting its importance for researchers, scientists, and drug development professionals.[1][5][6]
This application note provides a comprehensive, in-depth technical guide for the synthesis of N-substituted pyridine-3-sulfonamides. The core of this methodology is a robust two-step process: the initial formation of the highly reactive intermediate, pyridine-3-sulfonyl chloride, followed by its coupling with a diverse range of primary or secondary amines. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer expert insights into process optimization and troubleshooting.
Mechanistic Framework: From Precursor to Product
The synthesis is logically divided into two primary stages: activation of the sulfonic acid precursor to the sulfonyl chloride, and the subsequent nucleophilic substitution by an amine.
Stage 1: Formation of Pyridine-3-sulfonyl Chloride
The conversion of a stable sulfonic acid or its precursor into the highly electrophilic sulfonyl chloride is the critical activation step. The most prevalent laboratory methods start from either pyridine-3-sulfonic acid or 3-aminopyridine.
-
From Pyridine-3-sulfonic Acid: This is the most direct route. The hydroxyl group of the sulfonic acid is substituted with a chloride atom using a strong chlorinating agent. A combination of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is frequently employed, with the mixture heated to reflux.[7][8][9] The reaction proceeds via a chlorophosphonium intermediate, which is subsequently displaced to yield the desired sulfonyl chloride.
-
From 3-Aminopyridine: This alternative route involves a diazotization reaction. The amino group is converted into a diazonium salt using sodium nitrite in the presence of a strong acid. This intermediate is then subjected to a sulfonyl chlorination reaction, often using thionyl chloride (SOCl₂) in the presence of a copper catalyst, to yield pyridine-3-sulfonyl chloride.[10][11]
Stage 2: Sulfonamide Bond Formation
This stage exemplifies a classic nucleophilic acyl substitution-type mechanism, where an amine acts as the nucleophile.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary or secondary amine attacks the highly electrophilic sulfur atom of the pyridine-3-sulfonyl chloride. This forms a tetrahedral intermediate.[12]
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, typically an excess of the reacting amine or an auxiliary base like pyridine or triethylamine, removes a proton from the nitrogen atom, yielding the neutral sulfonamide product and a hydrochloride salt byproduct.[13][14] The inclusion of a base is crucial as it prevents the generated HCl from protonating the starting amine, which would render it non-nucleophilic and halt the reaction.[14]
Caption: General mechanism for N-substituted sulfonamide formation.
Experimental Protocols & Workflows
Safety First: The reagents used in these protocols, particularly phosphorus pentachloride, phosphorus oxychloride, and thionyl chloride, are highly corrosive, toxic, and moisture-sensitive.[15] All operations must be conducted in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be thoroughly dried before use to prevent violent reactions with water.[16]
Protocol 1: Synthesis of Pyridine-3-sulfonyl Chloride from Pyridine-3-sulfonic Acid
This protocol is adapted from established literature procedures.[7][8]
Materials:
-
Pyridine-3-sulfonic acid
-
Phosphorus pentachloride (PCl₅)
-
Phosphorus oxychloride (POCl₃)
-
Methyl-tert-butyl ether (MTBE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl fumes), combine pyridine-3-sulfonic acid (1.0 eq), phosphorus pentachloride (1.5 eq), and phosphorus oxychloride (1.7 eq).
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) for 3 hours. The solid should gradually dissolve, resulting in a yellow to orange solution.
-
Work-up - Quenching: After cooling the reaction mixture to room temperature, carefully and slowly pour it onto crushed ice in a separate beaker. This step is highly exothermic and will release HCl gas; perform this in the back of the fume hood.
-
Neutralization & Extraction: Cautiously add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is neutral (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with methyl-tert-butyl ether (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (1x volume) and then brine (1x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield pyridine-3-sulfonyl chloride as an orange liquid or solid. The crude product is often used in the next step without further purification.
Protocol 2: General Synthesis of N-substituted Pyridine-3-sulfonamides
This is a generalized procedure applicable to a wide range of primary and secondary amines.[9][17]
Materials:
-
Pyridine-3-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Pyridine)
-
Base (e.g., Pyridine (2-3 eq) or Triethylamine (TEA) (2-3 eq), if not using pyridine as the solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the amine (1.1 eq) in the chosen anhydrous solvent in a round-bottom flask under a nitrogen or argon atmosphere. If not using pyridine as the solvent, add the base (e.g., TEA, 2.0 eq).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of pyridine-3-sulfonyl chloride (1.0 eq) in a small amount of the reaction solvent dropwise to the stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up: Quench the reaction by adding water. If DCM was used as the solvent, transfer the mixture to a separatory funnel. If THF was used, first remove the bulk of the THF via rotary evaporation, then dissolve the residue in DCM or ethyl acetate and transfer to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (to remove excess amine and base) and brine.[8][17]
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure N-substituted pyridine-3-sulfonamide.
Caption: A streamlined workflow for the two-stage synthesis.
Data Summary and Characterization
The versatility of this method allows for the synthesis of a wide range of derivatives. The table below summarizes typical conditions and expected outcomes.
| Amine Type | Example Amine | Base | Solvent | Time (h) | Typical Yield (%) | Reference(s) |
| Primary Aliphatic | Cyclohexylamine | Pyridine | Pyridine | 2 | 85-95 | [1] |
| Secondary Aliphatic | Piperidine | Triethylamine | DCM | 3 | 80-90 | [18] |
| Primary Aromatic | Aniline | Pyridine | Pyridine | 4 | 70-85 | [1][19] |
| Heterocyclic | 3-Aminopyridine | Na₂CO₃ (aq) | Water | 2 | >90 | [19] |
| Amino Acid Ester | Glycine ethyl ester | Triethylamine | DCM | 5 | 75-85 | [12] |
Product Characterization:
-
¹H NMR: The sulfonamide N-H proton (for primary amine adducts) typically appears as a broad singlet downfield. Protons on the pyridine ring will show characteristic shifts and coupling patterns.[9][19][20]
-
Mass Spec: Electrospray ionization (ESI) mass spectrometry will typically show a strong signal for the protonated molecule [M+H]⁺.[7][9]
-
IR Spec: Look for characteristic stretching frequencies for the S=O bonds (around 1350 and 1160 cm⁻¹) and the N-H bond (for primary amine adducts, around 3300-3400 cm⁻¹).[9]
Expert Insights & Troubleshooting
-
Causality of Anhydrous Conditions: The high reactivity of PCl₅, POCl₃, and sulfonyl chlorides with water cannot be overstated. Any moisture will hydrolyze these reagents, drastically reducing the yield of the desired product and generating corrosive HCl.[2][21] Ensure all glassware is oven or flame-dried and reactions are run under an inert atmosphere.
-
Controlling the Amine Coupling Reaction: The addition of the sulfonyl chloride at 0 °C is critical for controlling the exothermicity of the reaction, especially with highly nucleophilic primary amines. A rapid, uncontrolled addition can lead to side product formation and decomposition.
-
Work-up Strategy for Water-Soluble Amines: If a small, water-soluble amine is used in excess, the standard aqueous work-up may be insufficient to remove it. An acidic wash (e.g., 1M HCl) can be employed to protonate the excess amine, rendering it water-soluble and easily removed. However, care must be taken as the sulfonamide product itself could be acid-labile.
-
Dealing with Unreactive Amines: For electron-deficient or sterically hindered amines, the reaction may be sluggish. In these cases, gentle heating (e.g., 40-50 °C) may be required. Alternatively, using pyridine as both the base and solvent can be effective, as it can act as a nucleophilic catalyst by forming a highly reactive sulfonylpyridinium salt intermediate.[14]
-
Self-Validating the Protocol: The purity of the intermediate and final product should be validated at each stage. A crude ¹H NMR of the pyridine-3-sulfonyl chloride can confirm its formation before proceeding. TLC is indispensable for monitoring the coupling reaction to ensure full consumption of the starting materials, which simplifies subsequent purification.
References
- Pereshivko, O. P., et al. (2025). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. Molecular Diversity.
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
- Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
- Google Patents. (2017). JP6165374B1 - Method for producing pyridine-3-sulfonyl chloride.
- Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200.
-
Bavetsias, V., & Bissyè, A. D. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(13), 3352–3355. Retrieved from [Link]
-
Fun, H. K., & L. (2007). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 48(10), 1695–1697. Retrieved from [Link]
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Mondal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society.
- Cornella, J., & Gómez-Palomino, A. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
- Google Patents. (1992). US5082944A - Production of pyridine-3-sulfonic acid.
- Cornella, J., & Gómez-Palomino, A. (2021). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie.
- Google Patents. (1991). EP0428831A1 - Process of preparation of pyridine-3-sulfonic acids.
-
ResearchGate. (n.d.). Synthesis of Primary Sulfonamides. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides. Retrieved from [Link]
-
Brzozowski, Z., et al. (2016). Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. Molecules, 21(8), 1040. Retrieved from [Link]
-
PubChem. (n.d.). Process of preparation of pyridine-3-sulfonic acids - Patent EP-0428831-A1. Retrieved from [Link]
-
El-Sayed, W. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. Retrieved from [Link]
-
PENTA. (2019). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
- Ike, D., et al. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Earthline Journal of Chemical Sciences, 8(2), 163-173.
-
ResearchGate. (n.d.). ¹H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). Thionyl chloride - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
- Sławiński, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
- Google Patents. (2004). EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride.
- Google Patents. (1957). US2777844A - Sulfonamide purification process.
- Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- Li, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. Synlett, 33(18), 1817-1821.
-
ResearchGate. (2017). Coupling reaction between 2-phenylimidazo[1-2a]pyridine-3-amine and acyl/sulfonyl chloride?. Retrieved from [Link]
Sources
- 1. cbijournal.com [cbijournal.com]
- 2. Pyridine-3-sulfonyl Chloride Manufacturer & Supplier | Industrial Sulfonyl Intermediate [chemicalbull.com]
- 3. An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
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- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
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- 15. pentachemicals.eu [pentachemicals.eu]
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Solvent selection for reactions involving 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride
This Application Note and Protocol Guide addresses the specific solvent selection and reaction parameters for 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride . This compound is a specialized heterocyclic building block often used in the synthesis of sulfonamide-based bioactives. Its unique electronic structure—combining a basic pyridine ring, an electron-withdrawing sulfonyl group, and a lipophilic fluorinated ether—demands a tailored approach to solvent selection to maximize yield and minimize decomposition.
Executive Summary & Chemical Profile
Compound: 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride Primary Application: Synthesis of Sulfonamides (S–N bond formation) via nucleophilic substitution. Critical Challenge: Hydrolytic Instability . The electron-deficient pyridine ring, combined with the inductive withdrawal from the difluoroethoxy group, renders the sulfonyl chloride moiety highly electrophilic. It reacts violently with moisture to form the corresponding sulfonic acid (irreversible byproduct).
Chemical Profile & Reactivity
| Feature | Structural Impact | Experimental Consequence |
| Sulfonyl Chloride (-SO₂Cl) | Electrophilic center | Highly reactive toward nucleophiles (amines, alcohols, water). |
| Pyridine Nitrogen | Basic site (pKa ~2-3) | Can form salts with HCl generated during reaction; may catalyze hydrolysis if water is present. |
| 2,2-Difluoroethoxy Group | Lipophilic & Inductive EWG | Increases solubility in organic solvents (DCM, EtOAc) compared to bare pyridine; decreases hydrolytic stability due to electron withdrawal. |
Solvent Selection Logic
The choice of solvent is the single most critical variable in preventing the "Hydrolysis Death Spiral"—where trace water consumes the starting material before the amine can react.
The Solvent Compatibility Matrix
Data based on standard Schotten-Baumann and anhydrous sulfonylation protocols.
| Solvent Class | Specific Solvent | Suitability | Rationale & Recommendation |
| Chlorinated | Dichloromethane (DCM) | Excellent | The Gold Standard. High solubility for the lipophilic fluorinated scaffold. Easy workup (low bp). Must be anhydrous. |
| Ethers | THF | Good | Good for polar amines. Warning: Commercial THF often contains peroxides/water; use freshly distilled or inhibitor-free anhydrous grade. |
| Green / Bio | 2-MeTHF | Excellent | Higher boiling point than THF, better phase separation with water during workup. A superior "Green" alternative to DCM. |
| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Good for parallel synthesis. Risk: Can be hygroscopic. Ensure <50 ppm water content. |
| Basic | Pyridine | Specialized | Acts as both solvent and acid scavenger. Ideal for unreactive amines but difficult to remove during workup. |
| Protic | Water / Alcohols | FORBIDDEN | Do Not Use. Will cause rapid hydrolysis to the sulfonic acid. |
Visualizing the Decision Process
The following decision tree guides the researcher through the solvent selection process based on substrate properties.
Figure 1: Decision tree for selecting the optimal reaction solvent based on amine solubility, scale, and sustainability requirements.
Detailed Experimental Protocols
Protocol A: The "Gold Standard" (DCM)
Best for: Discovery chemistry, milligram to gram scale, high-throughput synthesis.
Reagents:
-
Sulfonyl Chloride: 1.0 equiv[1]
-
Amine: 1.1 – 1.2 equiv
-
Base: DIPEA (Diisopropylethylamine) or TEA (Triethylamine): 1.5 – 2.0 equiv
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Catalyst (Optional): DMAP (0.1 equiv) for sterically hindered amines.
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.
-
Dissolution: Dissolve the amine (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous DCM (concentration ~0.2 M).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath. Rationale: Controlling the exotherm minimizes side reactions and hydrolysis.
-
Addition: Dissolve 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 5–10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.
-
Note: The sulfonyl chloride is prone to hydrolysis on silica; use a neutralized plate or rely on the disappearance of the amine.
-
-
Workup:
Protocol B: The "Green" Alternative (2-MeTHF)
Best for: Process chemistry, environmentally conscious workflows, larger scales (>10g).
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF).
Key Differences:
-
Phase Separation: 2-MeTHF is immiscible with water (unlike THF). This allows for a direct aqueous wash of the reaction mixture without solvent swapping.
-
Reaction Rate: Reaction kinetics may be slightly slower than in DCM; heating to 40°C may be required for hindered amines.
Protocol C: For "Difficult" Amines (Pyridine Method)
Best for: Anilines, HCl salts of amines, or unreactive nucleophiles.
Procedure:
-
Dissolve the amine (1.0 equiv) in anhydrous Pyridine (concentration ~0.5 M).
-
Cool to 0°C.
-
Add the sulfonyl chloride (1.2 equiv) solid directly (or dissolved in minimal DCM) in one portion.
-
Stir at RT overnight.
-
Workup: Evaporate most of the pyridine (azeotrope with toluene if necessary) before standard extraction. Pyridine is difficult to remove; an acidic wash (1M HCl) is critical during extraction.
Reaction Mechanism & Troubleshooting
Understanding the competition between the desired pathway (Sulfonylation) and the failure mode (Hydrolysis) is crucial.
Figure 2: Competitive reaction pathways. Hydrolysis is the primary failure mode, driven by wet solvents.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield / High Acid Content | Wet Solvent or Reagents | Dry solvent over molecular sieves (3Å or 4Å). Ensure amine is dry.[4] |
| Starting Material Remains | Hindered Amine | Add catalyst (DMAP 10 mol%). Switch solvent to Pyridine or heat to 40°C in 1,2-Dichloroethane (DCE). |
| Product Decomposition on Column | Acid Sensitivity | The pyridine ring can interact with silica. Add 1% Triethylamine to the eluent or use Alumina (neutral) stationary phase. |
| Violent Fuming upon Addition | Moisture in Flask | Stop immediately. The reaction is liberating HCl gas. Ensure inert atmosphere (N₂/Ar) for next attempt. |
References
-
General Sulfonamide Synthesis: "Synthesis of Sulfonamides via Sulfonyl Chlorides." Organic Chemistry Portal. Available at: [Link]
-
Solvent Effects: "Green Solvent Selection Guide." ACS Green Chemistry Institute. Available at: [Link]
Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride before use. The reaction generates corrosive HCl gas and should be performed in a fume hood.
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Catalytic Strategies for Sulfonylation using 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride
Executive Summary
This guide details the optimized protocols for utilizing 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (hereafter referred to as DFE-PSC ) in the synthesis of sulfonamides and sulfonate esters. While sulfonyl chlorides are standard electrophiles, the pyridine core combined with the fluorinated ether side chain introduces specific electronic effects and stability challenges. This note focuses on nucleophilic catalysis to enhance reaction rates and yield, particularly with sterically hindered or electron-deficient nucleophiles, while mitigating the inherent hydrolytic instability of pyridine-sulfonyl chlorides.
Reagent Profile & Mechanistic Insight
The Reagent: DFE-PSC
-
Chemical Structure: A pyridine ring substituted at the C3 position with a sulfonyl chloride and at the C2 position with a 2,2-difluoroethoxy group.
-
Electronic Properties:
-
Pyridine Nitrogen: Acts as an electron sink, making the sulfonyl group highly electrophilic compared to benzenesulfonyl chlorides.
-
2,2-Difluoroethoxy Group: The oxygen atom donates electron density via mesomeric effects (+M), potentially stabilizing the ring slightly compared to a 2-chloro analog. However, the terminal difluoromethyl group exerts a strong inductive withdrawing effect (-I), modulating the lipophilicity and metabolic stability of the final drug candidate.
-
-
Stability Warning: Like most pyridine-3-sulfonyl chlorides, DFE-PSC is hygroscopic and prone to hydrolysis . It degrades to the corresponding sulfonic acid and HCl upon exposure to moisture.
Catalytic Mechanism: The Nucleophilic Shuttle
For difficult substrates (e.g., anilines, secondary amines), simple base mediation (e.g., Et3N) is often insufficient due to slow kinetics, which allows competitive hydrolysis of the valuable DFE-PSC reagent.
The Solution: DMAP Catalysis The addition of 4-Dimethylaminopyridine (DMAP) creates a "super-active" intermediate. DMAP displaces the chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is more reactive toward the nucleophile than the starting sulfonyl chloride, yet less prone to some side reactions.
Figure 1: The catalytic cycle of DMAP in sulfonylation. DMAP acts as a nucleophilic transfer agent, lowering the activation energy for the attack by the amine.
Catalyst Selection Guide
| Catalyst / Base | Role | Recommended Use Case | Pros | Cons |
| DMAP (4-Dimethylaminopyridine) | Nucleophilic Catalyst | Primary Choice. Essential for anilines, hindered amines, and alcohols. | Increases rate by 10^3-10^4 fold. | Difficult to remove without acidic wash; can cause side reactions with very sensitive substrates. |
| Pyridine | Solvent / Weak Catalyst | Standard aliphatic amines. | Acts as both solvent and acid scavenger. Easy to handle. | Slow reaction rates for electron-poor nucleophiles. Hard to remove traces. |
| Triethylamine (Et3N) / DIPEA | Auxiliary Base | General proton scavenger. | Cheap, easy to remove (volatile). | Non-catalytic. Does not activate the sulfonyl chloride. |
| DABCO | Catalyst | Alternative to DMAP. | Good for sulfonate ester synthesis.[1] | Less potent than DMAP for sulfonamides. |
| N-Methylimidazole (NMI) | Catalyst | Specialized cases.[2] | Liquid, easier to handle than solid DMAP. | Expensive. |
Experimental Protocols
Protocol A: Standard Catalytic Sulfonylation (General Purpose)
Best for: Primary amines, secondary amines, and anilines.
Reagents:
-
DFE-PSC (1.0 equiv)
-
Amine substrate (1.0 - 1.2 equiv)
-
Catalyst: DMAP (0.1 - 0.2 equiv)
-
Base: Et3N or DIPEA (1.5 - 2.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[3]
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Solvation: Dissolve the Amine (1.0 mmol), Et3N (1.5 mmol), and DMAP (0.1 mmol) in anhydrous DCM (5 mL). Cool the mixture to 0°C using an ice bath.
-
Note: Cooling is critical.[3] Pyridine sulfonyl chlorides can decompose exothermically if added too fast at RT.
-
-
Addition: Dissolve DFE-PSC (1.0 mmol) in a minimal amount of DCM (1-2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC or LC-MS.[3] The sulfonyl chloride spot should disappear. If hydrolysis occurs, a polar spot (sulfonic acid) will appear near the baseline.
-
-
Workup:
-
Quench with saturated NaHCO3 solution.[4]
-
Extract with DCM (3x).
-
Crucial Step: Wash the organic layer with 0.5 M HCl or citric acid to remove the DMAP and excess Pyridine/Base. (Skip this if your product is basic and would be extracted into the acid).
-
Protocol B: "Difficult" Substrates (Weak Nucleophiles)
Best for: Electron-deficient anilines, sterically hindered secondary amines.
Modifications:
-
Solvent: Switch to Pyridine (used as solvent and base).
-
Temperature: Heat to 40–60°C (Caution: Monitor strictly; do not overheat DFE-PSC).
-
Catalyst: Increase DMAP to 0.5 equiv or use stoichiometric DMAP if reaction stalls.
Workflow Diagram:
Figure 2: Decision tree for selecting reaction conditions based on substrate nucleophilicity.
Troubleshooting & Critical Controls
Handling Hydrolysis (The #1 Failure Mode)
Pyridine-3-sulfonyl chlorides are significantly less stable than benzenesulfonyl chlorides.
-
Symptom: LC-MS shows a mass corresponding to [M-Cl+OH] (Sulfonic acid).
-
Prevention:
-
Use freshly opened anhydrous solvents.
-
Store DFE-PSC in a freezer (-20°C) under Argon.
-
If the reagent has darkened (brown/black), it has decomposed.[3] Purify via rapid filtration through a silica plug (eluting with DCM) immediately before use, or purchase fresh.
-
Removing DMAP
DMAP co-elutes with many sulfonamides.
-
Solution: If the product is not acid-sensitive, wash the organic layer with 10% aqueous Citric Acid or 0.5N HCl. DMAP will protonate and move to the aqueous layer.
Regioselectivity (for substrates with multiple nucleophiles)
-
Observation: Sulfonylation occurs at the most nucleophilic site.
-
Control: To favor amine over alcohol sulfonylation, perform the reaction at -78°C to 0°C. DMAP catalysis is often too fast for selectivity; consider using N-Methylimidazole (NMI) for milder activation if selectivity is lost.
References
-
General Reactivity of Pyridine Sulfonyl Chlorides
-
DMAP Catalysis Mechanism
-
Höfle, G., Steglich, W., & Vorbrüggen, H. "4-Dialkylaminopyridines as Highly Active Acylation Catalysts." Angewandte Chemie International Edition, 17(8), 569-583.
-
-
Synthesis of Sulfonamides (General Review)
-
UCL Discovery. "The Synthesis of Functionalised Sulfonamides." Chapter 1.2. Link
-
-
Late-Stage Functionalization
-
Organic Chemistry Frontiers. "Generation and precise control of sulfonyl radicals." (2020). Link
-
-
Safety Data & Handling
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pyridine-3-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. aksci.com [aksci.com]
Troubleshooting & Optimization
Preventing hydrolysis of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride during storage
Technical Support Center: Storage & Handling of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl Chloride
Executive Summary & Chemical Context
Compound: 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride Primary Application: Key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and other bioactive sulfonamides. Critical Vulnerability: Hydrolysis . Like most heteroaryl sulfonyl chlorides, this compound is thermodynamically unstable in the presence of moisture. The pyridine ring nitrogen can act as an autocatalyst, accelerating the conversion of the sulfonyl chloride moiety (-SO₂Cl) into the corresponding sulfonic acid (-SO₃H) and hydrochloric acid (HCl).
This guide provides a self-validating storage and handling protocol designed to maintain >98% purity.
The Mechanism of Degradation (The "Why")
To prevent degradation, one must understand the enemy. The hydrolysis of this compound is not merely a reaction with atmospheric water; it is often nucleophilically catalyzed by the pyridine ring itself or by trace impurities.
The Hydrolysis Pathway:
-
Water Adsorption: Hygroscopic nature of the surface draws in atmospheric moisture.
-
Nucleophilic Attack: Water attacks the sulfur atom.
-
Autocatalysis: The basic nitrogen of the pyridine ring (or adjacent molecules) can deprotonate the water or stabilize the transition state, lowering the activation energy for chloride displacement.
-
Acid Generation: The reaction releases HCl.
-
Salt Formation: The generated HCl protonates the pyridine nitrogen of the remaining intact material, forming a hydrochloride salt. This salt is often more hygroscopic, accelerating the cycle (a "runaway" decomposition).
DOT Diagram: Hydrolysis Cascade
Caption: Figure 1. The autocatalytic cycle of pyridine sulfonyl chloride hydrolysis. Note the feedback loop where the product (HCl salt) attracts more moisture.
Storage Protocols (The "How-To")
The following protocol is mandatory for long-term storage (>1 week).
A. The "Triple-Barrier" Storage System
| Layer | Specification | Function |
| Primary Container | Amber Glass Vial with PTFE-lined cap . | Blocks light; PTFE prevents HCl from corroding the seal. |
| Atmosphere | Argon or Nitrogen (Dry) .[1] | Displaces oxygen and moisture. Argon is preferred (heavier than air). |
| Secondary Container | Desiccator or Sealed Bag with Silica Gel/Molecular Sieves . | Scavenges any moisture that permeates the primary seal. |
| Temperature | -20°C (Freezer) . | Kinetic control: slows the rate of hydrolysis significantly. |
B. Handling Workflow
-
Warm Up: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Why? Opening a cold vial condenses atmospheric moisture directly onto the reagent.
-
Inert Sampling: If possible, sample inside a glovebox. If on a benchtop, use a "cone of nitrogen" or flush the headspace immediately after sampling.
-
Reseal: Parafilm is insufficient on its own. Ensure the cap is torqued correctly, then wrap with Parafilm or electrical tape to secure the closure.
Troubleshooting & FAQs
Q1: The compound has turned from a white/pale yellow solid into a sticky, gummy residue. Is it usable?
-
Diagnosis: This indicates significant hydrolysis. The "gum" is likely a mixture of the sulfonic acid and the hydrochloride salt of the starting material.
-
Action: Do not use for sensitive reactions.
-
Salvage Protocol: If you have a large amount (>5g), you can attempt to rescue it:
-
Dissolve the gum in dry Dichloromethane (DCM).
-
Wash rapidly with ice-cold saturated NaHCO₃ (to neutralize HCl and remove sulfonic acid).
-
Dry the organic layer over MgSO₄ immediately.
-
Concentrate in vacuo. Note: If the gum is insoluble in DCM, the degradation is likely >80%. Discard.
-
Q2: My LCMS shows a peak with a mass of [M-18+17]?
-
Diagnosis: You are seeing the Sulfonic Acid or Methyl Ester (if methanol was used in the LCMS mobile phase).
-
Parent Mass (R-SO₂Cl): M
-
Hydrolysis Product (R-SO₃H): Mass is roughly M - 35.5 (Cl) + 17 (OH) = M-18.5.
-
Methanolysis Artifact: If you run LCMS in Methanol, the sulfonyl chloride will react in the vial or column to form the methyl sulfonate ester.
-
-
Solution: Run LCMS in Acetonitrile/Water (no alcohols) or simply check by NMR.
Q3: Can I store a solution of this compound?
-
Answer: Generally, No .[2]
-
Reasoning: Even "anhydrous" solvents like THF or DCM can absorb moisture over time. Furthermore, nucleophilic solvents (DMSO, DMF, Methanol) will react with the sulfonyl chloride immediately.
-
Exception: If absolutely necessary, store in anhydrous Toluene at -20°C over 4Å molecular sieves.
Q4: I smell an acrid, sharp odor when I open the bottle.
-
Diagnosis: That is HCl gas.
-
Action: Degradation has started. Purge the bottle with Nitrogen for 5 minutes to remove the HCl gas (which accelerates further degradation) before resealing.
Quality Control (QC) & Validation
Before committing this reagent to a high-value synthesis, perform this rapid "Self-Validating" check.
Method: 1H-NMR Purity Check
-
Solvent: CDCl₃ (Dry) or CD₃CN. Avoid DMSO-d6 (often contains water).
-
Marker: Look for the diagnostic shift of the pyridine ring protons.
-
Intact Sulfonyl Chloride: The electron-withdrawing -SO₂Cl group deshields adjacent protons (shifts them downfield).
-
Hydrolyzed (Sulfonic Acid): The -SO₃H group is anionic/zwitterionic, often causing an upfield shift compared to the chloride, or broadening of peaks due to proton exchange.
-
-
Acceptance Criteria: Integration of impurity peaks should be <2%.
DOT Diagram: QC Decision Tree
Caption: Figure 2. Decision matrix for validating reagent quality before use.
References
-
Shevchuk, O. I., et al. (2025).[3] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link] (Specific stability trends of pyridine-3-sulfonyl chlorides vs. 2-isomers).
- Google Patents. (2016). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method. Retrieved from (Industrial purification and handling of pyridine sulfonyl chlorides).
Sources
Improving yield in sulfonylation reactions with electron-deficient pyridines
Executive Summary & Diagnostic Framework
Electron-deficient pyridines (e.g., 2-aminopyridine, 2-hydroxypyridine, or pyridines substituted with -CN, -CF3, -NO2) present a dual challenge in sulfonylation:
-
Nucleophilic Apathy: The electron-withdrawing nature of the ring and substituents dramatically lowers the nucleophilicity of the amine/hydroxyl group.
-
Competitive Reactivity: The pyridine nitrogen itself can act as a nucleophile or base, leading to N-ring sulfonylation, formation of unstable salts, or "chlorinated" byproducts when using sulfonyl chlorides.
This guide moves beyond standard textbook conditions (Pyridine/DCM) to provide high-fidelity protocols for difficult substrates.
Diagnostic Decision Matrix
Before selecting a protocol, identify your primary failure mode:
| Failure Mode | Symptom | Root Cause | Recommended Protocol |
| No Reaction / <10% Conv. | Starting material remains unchanged even at reflux. | Substrate is too electron-deficient; Nucleophilic attack is energetically unfavorable. | Protocol B (Pd-Catalysis) or Protocol C (Pre-activation) |
| Bis-Sulfonylation | Formation of R-N(SO2R')2 alongside or instead of mono-product. | Mono-sulfonamide is more acidic/reactive than the starting amine. | Protocol A (Stoichiometry Control) or Rescue Protocol |
| Chlorinated Byproduct | Formation of alkyl chlorides or ring chlorination instead of sulfonamide. | Nucleophilic attack by Cl⁻ on the activated sulfonyl-pyridine intermediate. | Protocol A (Non-nucleophilic Base) |
| Regio-scrambling | Mixture of Ring-N and Exocyclic-N sulfonylation. | Ambident nucleophilicity of the aminopyridine. | Protocol B (Cross-Coupling) |
Critical Mechanisms & Visualizations
The DMAP Catalytic Cycle (The "Golden Standard")
For most moderately electron-deficient pyridines, 4-Dimethylaminopyridine (DMAP) is not just a base; it is a nucleophilic catalyst that forms a super-electrophilic N-acylpyridinium-type intermediate.
Caption: DMAP acts as a "nucleophilic shuttle," converting the sluggish sulfonyl chloride into a highly reactive species capable of sulfonating poor nucleophiles.[1]
Technical Support Protocols
Protocol A: The Optimized Nucleophilic Attack
Best for: Moderately electron-deficient amines (e.g., 2-amino-5-chloropyridine).
The Issue with Pyridine Base: Using pyridine as both solvent and base often leads to low yields because the Pyridine-SO2-R complex is susceptible to attack by chloride ions, leading to side reactions.
The Fix: Use a non-nucleophilic auxiliary base (TEA or DIPEA) + catalytic DMAP.
Step-by-Step:
-
Dissolve: 1.0 equiv of aminopyridine in anhydrous DCM (0.2 M). Note: For solubility issues, use MeCN.
-
Base: Add 1.2 equiv of Triethylamine (TEA) or DIPEA .
-
Catalyst: Add 0.1–0.2 equiv (10-20 mol%) of DMAP .
-
Addition: Cool to 0°C. Add 1.1 equiv of Sulfonyl Chloride dropwise.
-
Reaction: Allow to warm to RT. Stir 4-16h.
-
Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1M HCl (to remove DMAP and unreacted pyridine substrate) if product is not acid-sensitive.
Why this works: TEA scavenges the HCl, while DMAP shuttles the sulfonyl group. This prevents the formation of the "dead-end" pyridine-sulfonyl adducts.
Protocol B: Palladium-Catalyzed Sulfonamidation
Best for: Severely deactivated amines (e.g., 2-amino-3-nitropyridine) or sterically hindered systems.
When nucleophilic attack fails, switch mechanisms entirely. Use Cross-Coupling.
Reagents:
-
Substrate: Aryl Halide (Pyridine-Br/Cl) + Primary Sulfonamide.
-
Catalyst: Pd(OAc)2 or Pd2(dba)3.
-
Ligand: Xantphos (for rigidity) or t-BuXPhos (for steric bulk).
-
Base: Cs2CO3 (Cesium Carbonate).
Step-by-Step:
-
Charge: In a glovebox or under Argon, combine Pyridine-Halide (1.0 equiv), Sulfonamide (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (1.5 equiv).
-
Solvent: Add anhydrous 1,4-Dioxane (degassed).
-
Heat: Seal and heat to 100°C for 12-18h.
-
Filter: Filter through Celite to remove Pd black.
Causality: This method bypasses the nucleophilicity of the amine entirely. The reaction relies on the oxidative addition of Pd into the C-Halide bond, making the electronic nature of the pyridine ring less detrimental.
Protocol C: The "Bis-Sulfonylation" Rescue
Best for: Reactions that uncontrollably produce the bis-sulfonamide (R-N(SO2R')2).
Electron-deficient primary amines often form the bis-sulfonamide because the mono-sulfonamide anion is highly stabilized and reacts faster with the remaining sulfonyl chloride.
Troubleshooting Steps:
-
Do NOT discard the bis-product.
-
Hydrolysis: Dissolve the crude mixture (Mono + Bis) in MeOH/THF (1:1).
-
Reagent: Add excess NaOH (2M) or K2CO3 .
-
Stir: Stir at RT for 1-2h. The second sulfonyl group on the electron-deficient nitrogen is labile and will hydrolyze selectively, returning the desired mono-sulfonamide.
-
Acidify: Carefully acidify to pH 5-6 to precipitate the mono-product.
Troubleshooting Q&A
Q1: I am seeing a "non-polar spot" on TLC that isn't my product. What is it?
-
Diagnosis: This is likely the Bis-sulfonamide .
-
Fix: Check the mass spec. If [M + Sulfonyl] is observed, use Protocol C (Hydrolysis) to convert it back to the desired product. Do not try to separate it by column; convert it chemically.
Q2: My sulfonyl chloride hydrolyzes before reacting. How do I stop this?
-
Diagnosis: Moisture in the solvent or "wet" amine.
-
Fix:
-
Dry DCM/MeCN over molecular sieves.
-
Switch reagent: Use Sulfonyl Fluorides (SuFEx chemistry). They are stable to water and only react when activated by a silyl group or specific base (like DBU).
-
Q3: I'm getting low yields with 2-aminopyridine using Pyridine as solvent.
-
Diagnosis: You are likely forming the N-sulfonylpyridinium chloride salt, which can decompose or react with chloride ions to form chloropyridines.
-
Fix: Switch to Protocol A . Use DCM as solvent, TEA as the stoichiometric base, and DMAP as the catalyst. Avoid using pyridine as a solvent.
Q4: Can I sulfonylate the C-H bond of the pyridine ring instead of the amine?
-
Answer: Yes, but this requires different chemistry.
-
Method: Use Sodium Sulfinates with Tf2O (Triflic Anhydride) activation.
-
Mechanism: Tf2O activates the pyridine nitrogen, making the C4 or C2 position highly electrophilic. The sulfinate then attacks the ring. This is a C-H functionalization method, not N-sulfonylation.
References
-
BenchChem Technical Support. Technical Support Center: Sulfonylation Reactions. BenchChem. Link
-
Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine.[2][3] European Journal of Organic Chemistry.[3] Link
-
Muthusubramanian, S., et al. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry. Link
-
Willis, M. C., et al. Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society. Link
-
Organic Chemistry Portal. Palladium-Catalyzed Remote Hydrosulfonamidation of Alkenes.Link
Sources
Technical Support Center: Purification of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride
Case ID: PYR-SO2CL-PURITY-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Removal of Sulfonic Acid Impurities from Pyridine-based Sulfonyl Chlorides
Executive Summary & Triage
User Issue: You are detecting the corresponding sulfonic acid impurity (2-(2,2-Difluoroethoxy)pyridine-3-sulfonic acid) in your sulfonyl chloride batch. This is the most common degradation product caused by hydrolysis.
Immediate Action Required: Stop all heating. Do not attempt standard silica chromatography (this will degrade the compound further). Store the material at -20°C under Argon/Nitrogen immediately while reviewing this guide.
The Chemistry of the Problem: Your target molecule contains a pyridine ring (basic) and a sulfonyl chloride (electrophilic).
-
Hydrolysis: Moisture attacks the
group, releasing and forming the sulfonic acid ( ). -
Autocatalysis: The pyridine nitrogen can act as a base, trapping the generated
or forming a zwitterion with the sulfonic acid. This salt formation makes the impurity highly polar and difficult to remove via simple evaporation.
Diagnostic Module: Confirming the Impurity
Before attempting purification, confirm the extent of hydrolysis. Sulfonyl chlorides are difficult to monitor directly on LCMS due to on-column hydrolysis.
Protocol: The Derivatization Check Do not inject the raw sulfonyl chloride directly into an HPLC/LCMS containing water.
-
Sampling: Take 5 mg of your crude material.
-
Quench: Dissolve in 0.5 mL dry DCM. Add 2 equivalents of Morpholine (or Benzylamine). Stir for 5 minutes.
-
Analyze: Inject this mixture into LCMS.
-
Peak A (Sulfonamide): Corresponds to active Sulfonyl Chloride.
-
Peak B (Sulfonic Acid): Corresponds to the impurity (unreactive to amine).
-
-
Quantify: Calculate the ratio of Sulfonamide to Sulfonic Acid.
Remediation Protocols
Select the method below based on your impurity level.
Decision Matrix
Figure 1: Triage flowchart for selecting the appropriate purification strategy based on impurity concentration.
Method A: The "Flash" Bicarbonate Wash (<5% Impurity)
Principle: Sulfonyl chlorides are surprisingly stable in cold, basic biphasic systems for short periods. The sulfonic acid reacts instantly with bicarbonate to form a water-soluble sodium sulfonate salt, while the lipophilic 2,2-difluoroethoxy group keeps the sulfonyl chloride in the organic phase.
Critical Safety: This must be performed cold and fast .
Step-by-Step:
-
Preparation: Pre-cool 100 mL of saturated aqueous
and 100 mL of Dichloromethane (DCM) to 0°C. -
Dissolution: Dissolve your crude material in the cold DCM.
-
The Wash:
-
Add the cold
to the DCM solution in a separatory funnel. -
Shake vigorously for exactly 30 seconds .
-
Vent frequently (CO2 evolution will be rapid).
-
-
Separation: Immediately drain the organic (bottom) layer.
-
Dry: Pour the organic layer directly onto a bed of anhydrous
(do not wait). -
Concentrate: Filter and evaporate solvent at
under vacuum.
Method B: Non-Polar Precipitation (5-15% Impurity)
Principle: The 2-(2,2-difluoroethoxy) group provides significant lipophilicity. The sulfonic acid (and its pyridinium salt) is insoluble in non-polar solvents. We use this solubility difference to precipitate the acid or crystallize the product.
Solvent System: Toluene (Solvent) / n-Heptane (Anti-solvent).
Step-by-Step:
-
Dissolution: Dissolve crude material in minimal dry Toluene at room temperature (avoid heating above 40°C).
-
Note: If the sulfonic acid is present as a salt, it may remain as a gum/solid at the bottom. If so, decant the clear solution to a clean flask.
-
-
Precipitation: Slowly add n-Heptane (ratio 1:2 Toluene:Heptane) with stirring.
-
Crystallization: Cool the mixture to -20°C for 4 hours.
-
Filtration: Filter the solid rapidly under Nitrogen. The sulfonyl chloride should crystallize; the trace sulfonic acid often oils out or sticks to the flask walls, or remains in the mother liquor if the volume is high enough.
-
Alternative: If your product is a liquid, the sulfonic acid will precipitate as a solid/gum upon Heptane addition. Filter off the solid and evaporate the filtrate.
-
Method C: Chemical Repair (>15% Impurity)
Principle: Instead of removing the impurity, convert it back into the desired product. This is the only viable option for heavily degraded batches.
Reagents: Thionyl Chloride (
Step-by-Step:
-
Setup: Place degraded material in a round-bottom flask under Argon.
-
Reagent Addition: Add neat
(5-10 equivalents). -
Catalysis: Add 1-2 drops of dry DMF (essential for the Vilsmeier-Haack mechanism).
-
Reaction: Heat to reflux (approx. 75°C) for 2-3 hours.
-
Observation: Evolution of
and gas indicates conversion is proceeding.
-
-
Workup:
-
Distill off excess
under reduced pressure (use a caustic trap for off-gassing). -
Add dry Toluene and evaporate again (azeotropic removal of traces).
-
Proceed to Method B for final polish.
-
Storage & Stability Guidelines
Once purified, preventing re-hydrolysis is critical.
| Parameter | Recommendation | Reason |
| Temperature | -20°C or lower | Slows thermal decomposition (SO2 extrusion). |
| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air.[1] |
| Container | Glass with Teflon-lined cap | Avoids leaching; ensures tight seal. |
| Desiccant | Drierite/Silica in secondary container | Secondary defense against freezer humidity. |
Frequently Asked Questions (FAQ)
Q: Can I use Silica Gel chromatography to purify this?
A: No. Sulfonyl chlorides are reactive toward the silanol groups (
Q: Why does my product turn pink/red upon standing? A: This is characteristic of pyridine oxidation or complexation with trace metals/HCl. While unsightly, it often does not indicate significant decomposition of the sulfonyl chloride functionality. Verify purity via the Derivatization Check (Module 2) before discarding.
Q: The "Flash Wash" created an emulsion. What do I do? A: The sulfonic acid acts as a surfactant.
-
Add solid NaCl (brine effect) to the separatory funnel.
-
Filter the entire emulsion through a pad of Celite.
-
Do not wait—emulsions prolong contact with water, increasing hydrolysis.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides
-
Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.[2]
- Source: ChemRxiv (2025).
- Relevance: Establishes the hydrolysis pathways of pyridine-3-sulfonyl chlorides.
-
-
Synthesis & Purification Methodology
-
Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[3]
- Source: Organic Process Research & Development (ACS Public
- Relevance: Validates the use of biphasic systems and control of hydrolysis via solubility differences.
-
-
Chemical Repair (Re-chlorination)
-
Title: Pyridine-3-sulfonyl chloride production method (WO2016204096A1).[4]
- Source: WIPO / Google P
- Relevance: Describes the reaction of pyridine-sulfonic acid with chlorinating agents to regener
-
Sources
Technical Support Center: Handling Moisture-Sensitive Fluorinated Sulfonyl Chlorides
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when handling highly reactive, moisture-sensitive reagents. Fluorinated sulfonyl chlorides—such as trifluoromethanesulfonyl chloride (TfCl)—are indispensable for introducing fluoroalkyl groups or synthesizing highly reactive sulfonates (triflates)[1]. However, the very structural features that make them synthetically valuable also make them notoriously difficult to handle.
The strong electron-withdrawing nature of fluorinated substituents (e.g., –CF₃, –F) significantly enhances the electrophilicity of the sulfur center[2]. This lowers the activation energy for nucleophilic attack, meaning that even trace amounts of atmospheric moisture will trigger rapid hydrolytic degradation. This guide provides mechanistic troubleshooting, quantitative data, and self-validating protocols to ensure scientific integrity and safety in your workflows.
I. Quantitative Reagent Data
Understanding the physical properties of your specific fluorinated sulfonyl chloride is the first step in preventing experimental failure. Below is a comparative summary of common reagents encountered in the lab.
| Reagent Name | CAS Number | Molecular Weight | Boiling Point | Density / State | Key Handling Hazards & Reactivity Profile |
| Trifluoromethanesulfonyl chloride (TfCl) | 421-83-0 | 168.51 g/mol | 32 °C | 1.593 g/mL (Liquid) | Highly volatile. Reacts violently with water to form superacidic triflic acid and HCl gas[3][4]. |
| 4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride | 176225-09-5 | 262.61 g/mol | >150 °C | Solid/Viscous Liquid | Extreme electrophilicity due to ortho-CF₃ and para-F groups. Rapidly hydrolyzes in humid air[2]. |
| 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | 1261862-25-2 | 260.62 g/mol | >150 °C | Solid | Corrosive. Hydrolysis releases toxic fluoride ions and HCl. Requires rigorous exclusion of water[5]. |
II. Standard Handling Workflow
The following logical workflow maps the critical path for handling these reagents without compromising their integrity.
Figure 1: Handling and reaction workflow for moisture-sensitive fluorinated sulfonyl chlorides.
III. Troubleshooting & FAQs
Q1: My bottle of trifluoromethanesulfonyl chloride (TfCl) hissed upon opening, and the liquid has a yellowish tint. Is it still viable? Causality & Solution: The hissing is a direct indicator of hydrolytic degradation. When moisture breaches the seal, TfCl hydrolyzes to form trifluoromethanesulfonic acid and hydrogen chloride (HCl) gas[3]. The buildup of HCl gas causes the bottle to pressurize. The yellow tint indicates further decomposition or polymerization of trace impurities catalyzed by the superacidic environment. Action: Do not use heavily discolored or highly pressurized reagent for sensitive cross-coupling or sulfonylation reactions, as the exact stoichiometry is now unknown and the high acid content will protonate your amine bases, stalling the reaction. Dispose of it safely and order a fresh bottle in a smaller pack size to limit atmospheric exposure[3][6].
Q2: I am experiencing poor yields and recovering large amounts of sulfonic acid byproduct. How do I suppress premature hydrolysis during the reaction? Causality & Solution: Fluorinated substituents exert a strong inductive pull (-I effect), making the sulfonyl group highly reactive toward any nucleophile, including trace water[2]. If your solvent or amine base is not strictly anhydrous, water will outcompete your target substrate. Action:
-
Dry your solvents over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use.
-
Distill your amine bases (e.g., triethylamine, pyridine) over calcium hydride.
-
Always add the fluorinated sulfonyl chloride last, dropwise, to a pre-cooled (0 °C to -78 °C) solution of your substrate and base. Low temperatures kinetically favor the desired amine/alcohol attack over trace moisture hydrolysis.
Q3: How do I safely transfer highly volatile reagents like TfCl (b.p. 32 °C) without introducing moisture or losing reagent to evaporation? Causality & Solution: Standard plastic syringes and ambient air transfers allow ambient humidity to enter the syringe barrel. Because TfCl boils just above room temperature (32 °C)[4], the heat from your hand on the syringe barrel can cause the liquid to vaporize, pushing the plunger out and spraying corrosive reagent. Action: Use a pre-dried, gas-tight glass syringe equipped with a Teflon plunger. Chill the syringe in a desiccator or freezer prior to use. Perform the transfer under a positive pressure of argon or nitrogen using standard Schlenk techniques.
Q4: I accidentally added water directly to my reaction mixture containing excess fluorinated sulfonyl chloride, and it is reacting violently. Why did this happen and how do I prevent it? Causality & Solution: The hydrolysis of a sulfonyl chloride is highly exothermic[7]. Direct addition of water creates a localized high concentration of reactant with poor heat dissipation, leading to a runaway thermal event that rapidly boils the solvent and releases massive volumes of HCl gas[1]. Action: Never add water directly to the concentrated reaction. Instead, perform a "reverse quench" by slowly adding the reaction mixture dropwise into a large volume of vigorously stirred, ice-cold saturated aqueous sodium bicarbonate (NaHCO₃)[8][9].
IV. Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. If a validation checkpoint fails, the operator must abort the step and correct the environment before proceeding.
Protocol 1: Anhydrous Transfer of Volatile Fluorinated Sulfonyl Chlorides
Objective: Transfer TfCl without hydrolytic degradation or evaporative loss.
-
Equipment Preparation: Dry a glass, gas-tight syringe and a long stainless-steel needle in an oven (120 °C) for 4 hours. Cool them in a desiccator under vacuum.
-
Thermal Control: Place the reagent bottle in an ice bath (0 °C) for 15 minutes prior to opening to suppress vapor pressure.
-
Inert Purge: Connect the reagent bottle to a Schlenk line via a needle. Flush the headspace with dry Argon.
-
Syringe Loading: Pierce the septum with the chilled glass syringe. Slowly draw the required volume.
-
Validation Checkpoint: Observe the tip of the needle as you withdraw it from the septum. If the tip emits a thick white fume, your local atmosphere is too humid, and moisture is reacting with the droplet to form HCl gas. If this occurs, immediately wipe the tip, insert it into your reaction flask, and ensure your reaction flask has a strong positive Argon flow.
-
Delivery: Inject the reagent dropwise into the reaction mixture at 0 °C.
Protocol 2: Safe Quenching and Scavenger Resin Work-up
Objective: Neutralize excess highly reactive sulfonyl chloride without aqueous exotherms, ideal for water-sensitive products[9].
-
Primary Cooling: Upon reaction completion, cool the reaction vessel to 0 °C using an ice-water bath.
-
Resin Addition: Instead of an aqueous quench, add 2.0 to 3.0 equivalents (relative to the excess sulfonyl chloride) of an amine-functionalized scavenger resin (e.g., PS-Trisamine or Si-Amine) directly to the organic solvent[9].
-
Agitation: Stir the suspension gently at room temperature for 1 to 2 hours. The resin acts as a macroscopic nucleophile, covalently binding the unreacted fluorinated sulfonyl chloride as a resin-bound sulfonamide.
-
Validation Checkpoint: Remove a 10 µL aliquot, dilute it, and run a TLC or LC-MS. If the peak corresponding to the sulfonyl chloride starting material is still present, add an additional 1.0 equivalent of resin and stir for another hour. Do not proceed to filtration until this peak is completely absent.
-
Filtration: Filter the mixture through a pad of Celite to remove the resin. Wash the resin cake with dry dichloromethane.
-
Concentration: Concentrate the filtrate under reduced pressure to isolate the crude product, free of corrosive sulfonic acids and unreacted starting material.
V. References
-
Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem. wechemglobal.com. Available at:[Link]
-
US6479698B1 - Method for preparing sulphonate salts - Google Patents. google.com. Available at:
-
Material Safety Data Sheet - Pyridine-3-sulfonyl chloride hydrochloride - Cole-Parmer. coleparmer.com. Available at: [Link]
-
Trifluoromethanesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar. fishersci.no. Available at: [Link]
Sources
- 1. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 2. Buy 4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride | 176225-09-5 [smolecule.com]
- 3. Stability and safe use strategy of trifluoromethanesulfonyl chloride - Wechem [m.wechemglobal.com]
- 4. Trifluoromethanesulfonyl chloride, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]
- 5. Buy 2-(Difluoromethoxy)-5-fluorobenzene-1-sulfonyl chloride | 1261862-25-2 [smolecule.com]
- 6. Trifluoromethanesulfonic anhydride = 99 358-23-6 [sigmaaldrich.com]
- 7. US6479698B1 - Method for preparing sulphonate salts - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of Steric Hindered Amines with Pyridine Sulfonyl Chlorides
Welcome to the technical support center for navigating the challenges of sulfonamide synthesis with sterically demanding substrates. This guide is designed for researchers, scientists, and drug development professionals who encounter low reactivity when coupling sterically hindered amines with pyridine sulfonyl chlorides. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to overcome these synthetic hurdles.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the sulfonylation of hindered amines.
Q1: Why is the reaction between my sterically hindered secondary amine and pyridine-3-sulfonyl chloride so slow?
The primary challenge stems from a combination of two factors: reduced nucleophilicity and steric hindrance.[1][2] The bulky substituents on the amine sterically shield the nitrogen's lone pair, making it difficult to approach and attack the electrophilic sulfur atom of the sulfonyl chloride.[1][3] This increases the activation energy of the reaction, leading to sluggish or non-existent conversion under standard conditions.[1][3]
Q2: I see no product formation at room temperature. What are the first three things I should try?
If your reaction is not proceeding, consider these initial adjustments:
-
Increase the Reaction Temperature: Many reactions involving sterically hindered substrates require additional kinetic energy to overcome the high activation barrier.[3] Refluxing the reaction in a suitable solvent like acetonitrile can significantly improve yields.[1]
-
Introduce a Catalyst: A nucleophilic or Lewis acid catalyst can dramatically accelerate the reaction. A catalytic amount of 4-dimethylaminopyridine (DMAP) is a common and highly effective choice.[3][4] Alternatively, Lewis acids like indium metal can activate the sulfonyl chloride, making it more susceptible to attack by the weakly nucleophilic amine.[1][2][5]
-
Optimize the Base: The choice of base is critical. A non-nucleophilic, sterically hindered base like 2,6-lutidine or a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective than standard bases like triethylamine or pyridine, which might be too bulky themselves.[1]
Q3: What is the role of DMAP, and why is it often more effective than pyridine or other bases?
DMAP acts as a superior nucleophilic catalyst.[3][4][6] It reacts with the pyridine sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate.[4][7][8] This intermediate is significantly more electrophilic and less sterically hindered at the sulfur center than the initial sulfonyl chloride.[3][4] The hindered amine can then attack this activated intermediate more readily. While pyridine can also form a similar intermediate, DMAP is a much stronger nucleophile due to the electron-donating effect of the dimethylamino group, which is stabilized by resonance.[4]
Q4: Are there alternatives to pyridine sulfonyl chlorides for these difficult couplings?
Yes, if pyridine sulfonyl chlorides prove too unreactive, you might consider alternative sulfonating agents. Options include sulfonyl hydrazides, which can be activated under metal-free conditions, or employing different coupling strategies altogether.[1][9] In some cases, building the molecule in a different order or using alternative protecting group strategies may circumvent the challenging coupling.
In-depth Troubleshooting Guides
Problem: No or Very Low Conversion
When you observe minimal to no formation of your desired sulfonamide, a systematic approach is necessary.
Caption: A decision-making workflow for troubleshooting low conversion.
-
Reagent Integrity : Sulfonyl chlorides are susceptible to hydrolysis.[6][10] Ensure your pyridine sulfonyl chloride is fresh and that all solvents and reagents are anhydrous.[3][11]
-
Solution : Use a fresh bottle of sulfonyl chloride or purify the existing one. Dry solvents over molecular sieves and ensure glassware is oven-dried.
-
-
Insufficient Activation Energy : As mentioned, steric hindrance imposes a high energy barrier.
-
Poor Electrophilicity of the Sulfonyl Chloride : The inherent reactivity of the sulfonyl chloride may be insufficient for a weakly nucleophilic amine.
-
Solution A (Nucleophilic Catalysis) : Add 10-20 mol% of DMAP. DMAP creates a more reactive sulfonylating agent in situ.[3][4] See the mechanism diagram below.
-
Solution B (Lewis Acid Catalysis) : Add a Lewis acid catalyst, such as indium powder (10 mol%).[1][2] The Lewis acid coordinates to the sulfonyl chloride, increasing its electrophilicity.
-
Caption: DMAP catalysis proceeds via a highly reactive intermediate.
Problem: Side Product Formation
Even when the reaction proceeds, you may encounter unwanted byproducts that complicate purification and reduce yield.
-
Di-sulfonylation of Primary Amines : If your substrate is a hindered primary amine, di-sulfonylation can occur, where both N-H bonds react.[10]
-
Hydrolysis of Sulfonyl Chloride : Formation of the corresponding sulfonic acid is a common issue if moisture is present.[10][11]
-
Reaction with Solvent : If using an alcohol as a solvent, it can compete with the amine to form a sulfonate ester.[10]
-
Solution : Switch to an aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).
-
Data Summary & Recommended Protocols
Table 1: Comparison of Catalytic Systems for Hindered Amines
| Catalyst System | Typical Loading | Temperature | Key Advantages | Considerations |
| DMAP | 5-20 mol% | Room Temp to Reflux | Highly efficient, inexpensive, well-understood mechanism.[3][4] | Can be basic; ensure compatibility with other functional groups. |
| Indium Powder | 10 mol% | Room Temp to Reflux | Reusable catalyst, good for less nucleophilic amines.[1][2] | Requires heterogeneous conditions. |
| None (Thermal) | N/A | High Temp / Reflux | Simple, avoids catalyst cost and removal. | May require forcing conditions leading to decomposition.[1] |
Experimental Protocols
Protocol 1: General Procedure for DMAP-Catalyzed Sulfonylation
This protocol provides a robust starting point for the sulfonylation of a sterically hindered secondary amine.
-
Reaction Setup : To an oven-dried round-bottom flask under a nitrogen atmosphere, add the hindered amine (1.0 mmol, 1.0 equiv), a non-nucleophilic base (e.g., 2,6-lutidine, 1.5 equiv), and 4-dimethylaminopyridine (DMAP) (0.1 mmol, 0.1 equiv).
-
Solvent Addition : Add anhydrous dichloromethane (DCM) or acetonitrile (ACN) (0.1-0.2 M concentration with respect to the amine). Stir the mixture at room temperature until all solids dissolve.
-
Reagent Addition : In a separate flask, dissolve the pyridine sulfonyl chloride (1.1 mmol, 1.1 equiv) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction Monitoring : Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS. If no reaction is observed after several hours, gradually increase the temperature to reflux.
-
Work-up : Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography.
Protocol 2: Indium-Catalyzed Sulfonylation of a Hindered Amine
This method is particularly useful for amines that are poor nucleophiles.[1][5]
-
Reaction Setup : To a round-bottom flask, add the hindered amine (1.0 mmol, 1.0 equiv), pyridine sulfonyl chloride (1.2 mmol, 1.2 equiv), and indium powder (0.1 mmol, 10 mol%).[1]
-
Solvent Addition : Add anhydrous acetonitrile (5 mL).
-
Reaction Execution : Stir the mixture vigorously at room temperature or heat to reflux as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, filter the reaction mixture to remove the indium catalyst (which can be washed and reused).[2] Concentrate the filtrate under reduced pressure.
-
Purification : Redissolve the residue in an appropriate solvent and purify by flash column chromatography.
References
- BenchChem. (2025). Technical Support Center: Optimizing Sulfonylation of Hindered Amines.
-
Naoum, J. N., Chandra, K., Shemesh, D., Gerber, R. B., & Hurevich, M. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 864–874. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- BenchChem. (2025). Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity.
-
Roy, A., & Roy, K. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32997-33027. [Link]
- Palakurthy, N. B., & Mandal, B. (2011). Sulfonamide synthesis using N-hydroxybenzotriazole sulfonate: An alternative to pentafluorophenyl (PFP) and trichlorophenyl (TCP) esters of sulfonic acids. Tetrahedron Letters, 52(43), 5674-5678.
- BenchChem. (2025). Optimizing reaction conditions for sulfonylation.
- Das, B., & Islam, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
-
Zheng, B., & Sammakia, T. (2009). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 11(1), 169–171. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
-
Gemoets, H. P. L., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3635–3647. [Link]
- Hosseinzadeh, R., et al. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. New Journal of Chemistry, 39(12), 9636-9643.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
-
Gemoets, H. P. L., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3635–3647. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cbijournal.com [cbijournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification & Handling of Unstable Pyridine Sulfonyl Chloride Intermediates
Welcome to the Technical Support Center. Pyridine sulfonyl chlorides are highly valuable electrophilic intermediates in pharmaceutical synthesis and drug discovery, particularly for generating sulfonamides. However, their purification is notoriously difficult. The core issue stems from their dual chemical nature: the highly electrophilic sulfonyl chloride group is susceptible to nucleophilic attack, while the basic pyridine nitrogen acts as an internal catalyst for hydrolysis. Upon exposure to moisture, they rapidly degrade into pyridine sulfonic acids, releasing corrosive HCl gas (1)[1].
This guide provides field-proven troubleshooting strategies, decision matrices, and self-validating protocols to help you successfully isolate or utilize these challenging intermediates.
Purification Decision Matrix
Before selecting a purification method, researchers must assess the thermal and hydrolytic stability of their specific intermediate.
Fig 1: Decision matrix for the purification of pyridine sulfonyl chlorides based on stability.
Troubleshooting FAQs
Q: Why does my pyridine sulfonyl chloride completely degrade during silica gel chromatography? A: Silica gel is inherently acidic and retains residual moisture. The basic nitrogen on the pyridine ring acts as a general base, activating the water molecules present on the silica. This nucleophilic water rapidly attacks the highly electrophilic sulfur center, hydrolyzing the compound back to the sulfonic acid (1)[1]. Actionable Advice: Never use standard silica gel chromatography for these intermediates. If filtration is absolutely necessary, use a short pad of anhydrous Celite or highly deactivated, dry neutral alumina under an inert atmosphere.
Q: How do I remove excess chlorinating agents (like POCl₃ or SOCl₂) without an aqueous workup? A: Aqueous workups will destroy moisture-sensitive sulfonyl chlorides. Instead, utilize azeotropic distillation. Add a non-polar, high-boiling solvent such as toluene or monochlorobenzene to the crude mixture and concentrate it under reduced pressure (2)[2]. The chlorinating agent will co-evaporate with the solvent, leaving the crude intermediate behind safely.
Q: My intermediate forms a dark, insoluble tar upon concentration. What is happening? A: This is a classic sign of zwitterion formation and self-condensation. If the pyridine nitrogen is not protonated (i.e., it exists as a free base), it can nucleophilically attack the sulfonyl chloride group of an adjacent molecule, forming a polymeric tar. Actionable Advice: Isolate the intermediate as a hydrochloride salt to mask the nucleophilicity of the pyridine nitrogen, or immediately telescope the crude mixture into the next reaction (3)[3].
Quantitative Comparison of Purification Methods
| Purification Method | Typical Yield Recovery | Purity Achieved | Time Required | Scalability | Best Suited For |
| Telescoping (In-situ) | 85 - 95% (over 2 steps) | N/A (Used crude) | < 1 Hour | Excellent | Highly unstable, electron-deficient derivatives |
| Anhydrous Trituration | 60 - 80% | 90 - 95% | 2 - 4 Hours | Good | Moderately stable intermediates forming solid HCl salts |
| Vacuum Distillation | 75 - 90% | > 98% | 4 - 8 Hours | Excellent | Thermally stable, low molecular weight derivatives |
Self-Validating Experimental Protocols
Protocol A: Telescoping (In-situ Amidation)
Causality: For highly unstable derivatives, isolation is a fool's errand. By immediately introducing the target amine, the sulfonyl chloride is trapped as a stable sulfonamide before hydrolysis or self-condensation can occur (3)[3].
-
Reaction: Synthesize the sulfonyl chloride via your chosen method (e.g., oxidative chlorination or from sulfonic acid).
-
Validation Check 1 (Quench Assay): Do not analyze the raw reaction mixture directly by LC-MS, as the sulfonyl chloride will hydrolyze on the column. Instead, withdraw a 10 µL aliquot and quench it into 1 mL of anhydrous methanol containing 5% triethylamine. Analyze this quenched sample by LC-MS. Validation: The presence of the methyl sulfonate ester mass confirms the successful formation of the sulfonyl chloride.
-
Concentration: Remove volatiles (e.g., SOCl₂) under vacuum, co-evaporating with anhydrous toluene (2 x 10 mL/g) to ensure complete removal of acidic byproducts.
-
Trapping: Resuspend the crude residue in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C. Add the target amine (1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq).
-
Validation Check 2: Monitor the formation of the highly stable sulfonamide product via TLC or LC-MS to confirm the success of the telescoping step.
Protocol B: Anhydrous Trituration & Crystallization
Causality: By leveraging the differential solubility of the pyridine sulfonyl chloride hydrochloride salt versus impurities, you can precipitate the product without exposing it to hydrolytic conditions.
-
Solvent Swap: After the chlorination reaction, concentrate the mixture to a thick oil under reduced pressure.
-
Precipitation: Vigorously stir the oil and slowly add cold, anhydrous heptane or a mixture of heptane/diethyl ether (3:1). The non-polar solvent forces the polar hydrochloride salt of the pyridine sulfonyl chloride to precipitate.
-
Filtration: Filter the suspension rapidly through a Schlenk frit under a positive pressure of dry nitrogen. Do not use vacuum filtration in ambient air, as the flow of humid laboratory air will cause instant hydrolysis on the frit.
-
Validation Check: Wash the filter cake with cold anhydrous heptane. Immediately weigh the solid in a tared, flushed vial. Perform a rapid melting point check in a sealed capillary; a sharp melting point indicates high purity and the absence of polymeric degradation products.
Protocol C: Short-Path Vacuum Distillation
Causality: For thermally stable derivatives (e.g., pyridine-3-sulfonyl chloride), distillation provides the highest purity by separating the product from non-volatile inorganic salts and higher-molecular-weight oligomers (2)[2].
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are greased and the system is rigorously dried.
-
Pre-concentration: Transfer the crude reaction solution (often containing solvents like monochlorobenzene) to the distillation flask. Apply a moderate vacuum (e.g., 3.6 kPa) and heat to 90 °C to strip off the solvent and residual phosphorus oxychloride (2)[2].
-
Validation Check 1: Verify that the vacuum pressure has stabilized and no more low-boiling distillate is collecting. This confirms the complete removal of volatile impurities.
-
Main Fraction Collection: Increase the vacuum to high vacuum (e.g., 0.4 kPa) and slowly raise the oil bath temperature. For pyridine-3-sulfonyl chloride, the product distills at approximately 94 °C (2)[2].
-
Validation Check 2: Collect the main fraction as a colorless to pale yellow liquid/solid. Store immediately under argon in a tightly sealed Schlenk flask at -20 °C to prevent gradual degradation.
References
- CymitQuimica. "CAS 16133-25-8: 3-Pyridinesulfonyl chloride." CymitQuimica Product Catalog.
- Benchchem. "6-Methyl-pyridine-2-sulfonyl chloride | 281221-71-4." Benchchem Chemical Database.
- Google Patents. "WO2016204096A1 - Pyridine-3-sulfonyl chloride production method." Google Patents.
Sources
Controlling regioselectivity in reactions of 2-substituted pyridine-3-sulfonyl chlorides
Executive Summary: The "Dual Electrophile" Challenge
Welcome to the technical guide for handling 2-substituted pyridine-3-sulfonyl chlorides . If you are observing low yields, complex mixtures, or unexpected byproducts, you are likely encountering the "Dual Electrophile" problem.
Unlike simple benzenesulfonyl chlorides, pyridine-3-sulfonyl chlorides bearing a substituent at the 2-position (especially halogens like F, Cl) possess two distinct electrophilic sites:
-
The Sulfur Atom (Desired): Standard nucleophilic attack to form sulfonamides.
-
The C-2 Carbon (Undesired): Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the sulfonyl group itself.
This guide provides the logic and protocols to suppress SNAr and hydrolysis, ensuring exclusive sulfonylation.
Visualizing the Reaction Landscape
The following diagram maps the competing pathways. Your goal is to maximize Path A while suppressing Path B and Path C .
Caption: Figure 1. Competing reaction pathways. Path A represents the desired sulfonylation. Path B is the competitive SNAr reaction driven by ring activation. Path C represents decomposition via hydrolysis.
Troubleshooting Guide: Regioselectivity (S vs. C Attack)
Issue: "I am isolating the 2-amino pyridine instead of the sulfonamide."
Diagnosis: The nucleophile is attacking the pyridine ring (C-2) instead of the sulfonyl chloride. This is common when X = F or Cl at the 2-position.
Mechanistic Insight: The sulfonyl group at C-3 and the nitrogen at N-1 cooperatively activate the C-2 position. The SNAr transition state is stabilized by the ability of the ring nitrogen to accept electron density.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -20°C to 0°C | Sulfonylation (S-attack) has a lower activation energy (Kinetic Product). SNAr (C-attack) generally requires higher energy. Keeping the reaction cold favors attack at Sulfur. |
| Solvent | DCM or THF | Avoid polar aprotic solvents like DMF or DMSO if possible. These solvents solvate the cation of the base, leaving the nucleophile "naked" and more reactive, which increases the rate of SNAr. |
| Base | Hindered Base | Use 2,6-lutidine or DIPEA instead of Pyridine or TEA. If the base is nucleophilic (like Pyridine), it can attack the sulfonyl chloride to form a sulfonyl-pyridinium salt, which is highly reactive but can also trigger side reactions. |
| Addition | Slow Addition | Add the nucleophile to the sulfonyl chloride slowly. Keeping the nucleophile concentration low relative to the electrophile minimizes the second-order SNAr reaction. |
Issue: "My reaction works for 2-Chloro but fails for 2-Fluoro."
Diagnosis: Fluorine is a much better leaving group for SNAr reactions on heterocycles due to the high electronegativity of F stabilizing the Meisenheimer intermediate. Solution:
-
Switch Halogens: If possible, use the 2-Bromo or 2-Chloro analog.
-
Extreme Cold: Run the reaction at -78°C if using the 2-Fluoro derivative.
Troubleshooting Guide: Stability & Handling
Issue: "The starting material degrades before I can use it."
Diagnosis: Pyridine-3-sulfonyl chlorides are hygroscopic and prone to hydrolysis. Unlike 2-sulfonyl chlorides, they are relatively stable to SO₂ extrusion, but moisture is a critical threat.
Stability Hierarchy & Storage:
-
Most Stable: 2-Alkyl-pyridine-3-sulfonyl chlorides (due to steric shielding).
-
Least Stable: 2-Amino-pyridine-3-sulfonyl chlorides (can self-react or oxidize).
-
Storage: Store as a solid under Argon at -20°C. If it is an oil, convert it immediately or store as a solution in anhydrous DCM.
Issue: "I see a complex mixture with 'Sulfonylethenamines'."
Diagnosis: If you have a 2-amino substituent, oxidative coupling can occur in the presence of tertiary amines and air.[1] Solution: Degas all solvents and run strictly under Nitrogen/Argon atmosphere.
Expert Insight: The "Ortho-Effect" Anomaly
Scenario: You are using a 2-alkyl substituted pyridine-3-sulfonyl chloride (e.g., 2-isopropyl). Observation: The reaction is faster than expected, despite steric hindrance.
Explanation: Contrary to standard steric intuition, ortho-alkyl groups can accelerate nucleophilic substitution at the sulfonyl sulfur.[2][3] This is known as the "Counterintuitive Acceleration" effect.
-
Mechanism: The bulky ortho-group locks the sulfonyl moiety into a rigid conformation that is pre-organized for nucleophilic attack, or "compresses" the ground state, making the transition to the trigonal bipyramidal intermediate energetically favorable [1].
-
Takeaway: Do not heat these reactions to overcome sterics; they are likely more reactive than the unsubstituted parent.
Standardized Protocol: High-Selectivity Sulfonylation
Objective: Synthesize sulfonamide from 2-chloropyridine-3-sulfonyl chloride with <5% SNAr byproduct.
Materials:
-
2-Chloropyridine-3-sulfonyl chloride (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)
-
Anhydrous DCM (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and cool to 0°C under a positive pressure of Nitrogen.
-
Dissolution: Dissolve the 2-chloropyridine-3-sulfonyl chloride in anhydrous DCM.
-
Addition (Critical): Mix the Amine and DIPEA in a separate vial with DCM. Add this mixture dropwise to the cold sulfonyl chloride solution over 15 minutes.
-
Why? High local concentration of amine favors SNAr. Dropwise addition keeps amine concentration low.[4]
-
-
Reaction: Stir at 0°C for 1-2 hours. Monitor by TLC/LCMS.[5]
-
Checkpoint: If starting material remains after 2 hours, allow to warm to 10°C, but do not reflux.
-
-
Quench: Add saturated NH₄Cl solution.
-
Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Caption: Figure 2. Optimization logic flow based on crude LCMS data.
References
-
Mikołajczyk, M., et al. (2020).[2] Nucleophilic Substitution at Tetracoordinate Sulfur.[2][3] Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin.[2][3] Molecules, 25(6), 1428.[2] Link
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reference for Pyridine reactivity and SNAr mechanisms).
-
BenchChem. (2025).[4] Stability of Heteroaromatic Sulfonyl Chlorides. Link (Contextual data on hydrolysis rates).
-
Sigma-Aldrich. (2025). Pyridine-3-sulfonyl chloride Product Sheet. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecules | Free Full-Text | Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Handling & Quenching 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS: 1565428-15-0).
Chemical Profile & Quenching Causality
Quenching unreacted 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride is notoriously difficult due to its structural dichotomy. The electron-withdrawing pyridine ring enhances the electrophilicity of the sulfonyl group, making it highly reactive toward nucleophiles. However, the bulky 2-(2,2-difluoroethoxy) substituent introduces severe steric hindrance directly adjacent to the sulfonyl group.
In standard biphasic workups, water alone is insufficiently nucleophilic to penetrate this steric shield, often leaving unreacted starting material in the organic phase [1]. Effective quenching requires either a nucleophilic catalyst (like bicarbonate) to drive hydrolysis, or a small, highly reactive amine to scavenge the chloride [2].
Quenching Strategy Decision Matrix
To ensure the integrity of your target product, you must select a quenching protocol based on your product's pH stability and phase-partitioning behavior.
Decision matrix for selecting a quenching protocol based on product stability.
Validated Experimental Protocols
Every protocol below is designed as a self-validating system , ensuring you can analytically confirm the success of the quench before proceeding to purification.
Protocol A: Mild Basic Hydrolysis (Standard Workup)
Causality: A weak base like saturated aqueous
Step-by-Step Methodology:
-
Temperature Control: Cool the crude reaction mixture (typically in DCM or EtOAc) to 0–5 °C using an ice bath. Reasoning: Hydrolysis is exothermic; temperature control prevents thermal degradation of the target product.
-
Base Addition: Slowly add 5–10 molar equivalents of cold, saturated aqueous
dropwise. Control the rate of addition to manage the vigorous gas evolution. -
Biphasic Agitation: Stir the biphasic mixture vigorously at room temperature for 45–60 minutes. Reasoning: High sheer mixing is required to overcome the mass transfer limitations of the bulky difluoroethoxy group at the solvent interface.
-
Phase Separation: Transfer to a separatory funnel and collect the organic layer. Extract the aqueous layer once more with your reaction solvent.
-
Self-Validation Check: Test the pH of the aqueous layer; it must be between 7–8. Run an LC-MS of the organic layer. The complete disappearance of the mass peak at m/z 258 [M+H]+ confirms a successful quench.
Protocol B: Reactive Diamine Scavenging
Causality: When basic hydrolysis is too slow or the target product is base-sensitive, a small, unhindered nucleophile like N,N-dimethylethylenediamine is used. The primary amine rapidly attacks the sulfonyl chloride, forming a sulfonamide. The tertiary amine on the scavenger provides a basic "handle," allowing the entire byproduct to be protonated and extracted into a mild acidic aqueous phase [3].
Step-by-Step Methodology:
-
Scavenger Addition: To the crude reaction mixture at room temperature, add 2.0 equivalents (relative to the estimated unreacted sulfonyl chloride) of N,N-dimethylethylenediamine.
-
Reaction Time: Stir for 15–30 minutes. The lack of steric bulk on the primary amine ensures near-instantaneous conversion.
-
Acidic Wash: Wash the organic mixture with 1M aqueous
or 10% aqueous citric acid. Reasoning: This protonates the tertiary amine of the scavenger-adduct and the pyridine nitrogen of the starting material, forcing them into the aqueous layer. -
Self-Validation Check: Perform a ninhydrin stain on a TLC plate of the organic layer. The absence of a purple spot confirms complete removal of the diamine scavenger.
Quantitative Comparison of Quenching Agents
| Quenching Agent | Relative Reaction Rate | Exothermicity | Byproduct Phase | Primary Indication |
| Water ( | Very Slow | Low | Aqueous (Acidic) | Not recommended due to steric shielding. |
| Sat. | Moderate | Moderate ( | Aqueous (Basic) | Standard biphasic workups for stable products. |
| N,N-Dimethylethylenediamine | Very Fast | High | Aqueous (Acidic) | Base-sensitive products; highly hindered reactions. |
| Polymer-bound Trisamine | Fast | Low | Solid (Resin) | High-throughput synthesis; highly water-soluble products. |
Troubleshooting & FAQs
Q1: I performed a standard
Q2: My target product is a sulfonamide, but it's highly water-soluble. How do I quench the excess sulfonyl chloride without losing my product in the aqueous wash? A2: Avoid aqueous basic or acidic workups entirely. Instead, use a polymer-bound amine scavenger resin (e.g., PS-Trisamine). The resin will covalently bind the unreacted sulfonyl chloride. After stirring for 1-2 hours, simply filter the mixture to remove the resin-bound byproduct, leaving your pure product in the organic filtrate [3].
Q3: Is 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride stable in storage, or does it degrade into sulfonic acid over time?
A3: Like most heteroaryl sulfonyl chlorides, it is highly sensitive to atmospheric moisture. Over time, it will slowly hydrolyze to 2-(2,2-difluoroethoxy)pyridine-3-sulfonic acid and release
Q4: I accidentally added water directly to the neat sulfonyl chloride, and it is reacting violently. What is the mechanism here?
A4: While biphasic hydrolysis is slow, adding water directly to the neat compound causes a localized, highly exothermic hydrolysis reaction. The heat generated accelerates further hydrolysis, leading to a runaway reaction and rapid evolution of
References
- Benchchem. "Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides." Benchchem Tech Support.
- Benchchem. "Technical Support Center: Sulfonyl Chloride Work-up." Benchchem Tech Support.
- Benchchem. "Removing unreacted methanesulfonyl chloride from reaction mixture." Benchchem Tech Support.
- Sigma-Aldrich.
Stability of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride in different organic solvents
Target Compound: 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides field-proven insights, mechanistic troubleshooting, and self-validating protocols for handling highly reactive heteroaryl sulfonyl chlorides.
Core Reactivity & Mechanistic Principles
To successfully utilize 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride in drug development (e.g., sulfonamide library synthesis), one must understand its unique electronic environment.
The pyridine ring is inherently electron-deficient. The addition of a 2,2-difluoroethoxy group at the 2-position exerts a profound electron-withdrawing inductive effect (
Mechanistic Pathway Visualization
Mechanistic pathways of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride in various environments.
Solvent Compatibility Matrix
Quantitative and qualitative data dictate that solvent selection is the single most critical variable when handling this compound.
| Organic Solvent | Stability Profile | Mechanistic Interaction & Causality | Application Recommendation |
| Dichloromethane (DCM) | Excellent | Non-nucleophilic and aprotic. Does not participate in solvolysis or coordinate with the electrophilic sulfur. | Optimal. Ensure solvent is strictly anhydrous (<50 ppm water). |
| Acetonitrile (MeCN) | Good | Highly polar but aprotic. Stabilizes polar transition states during amine coupling without degrading the substrate. | Recommended for polar amines insoluble in DCM. |
| Tetrahydrofuran (THF) | Moderate | Aprotic, but prone to forming trace peroxides which can oxidize sensitive moieties. Long-term storage in THF leads to degradation[1]. | Acceptable for short-duration reactions only. |
| N,N-Dimethylformamide (DMF) | Poor | The nucleophilic oxygen of DMF attacks the sulfonyl group, forming a reactive Vilsmeier-Haack type adduct[2]. | Avoid. Causes rapid, complex degradation. |
| Methanol (MeOH) | Incompatible | Protic solvent. The oxygen lone pair rapidly attacks the highly electrophilic sulfur, causing complete solvolysis. | Avoid. Yields unwanted methyl sulfonate esters. |
Troubleshooting & FAQs
Q: Why did my coupling reaction in DMF yield a complex mixture with zero desired sulfonamide? A: DMF is not an inert solvent for highly electrophilic sulfonyl chlorides. The oxygen atom of DMF acts as a nucleophile, attacking the sulfonyl chloride to form a highly reactive chlorosulfate/amide chloride adduct[2]. Furthermore, DMF naturally degrades over time to release trace dimethylamine. This impurity will rapidly react with your starting material to form an unwanted N,N-dimethylsulfonamide byproduct. Solution: Switch your solvent system to anhydrous DCM or MeCN.
Q: I observe significant formation of the corresponding sulfonic acid (hydrolysis), even when using DCM. How do I prevent this? A: Heteroaromatic sulfonyl chlorides are notoriously sensitive to trace moisture[1]. The 2,2-difluoroethoxy group exacerbates this by making the sulfonyl group hyper-electrophilic. If you see sulfonic acid, water is entering your system. Solution:
-
Use freshly opened, sure-seal anhydrous DCM.
-
Ensure your target amine is completely dry (lyophilize if necessary).
-
Use a non-nucleophilic base like
-Diisopropylethylamine (DIPEA) to scavenge the generated HCl, preventing autocatalytic degradation of the pyridine ring.
Q: Can I prepare stock solutions of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride for high-throughput screening (HTS)?
A: No. Empirical stability studies on six-membered heterocyclic sulfonyl halides demonstrate noticeable degradation pathways (including formal
Self-Validating Experimental Protocol: Sulfonamide Synthesis
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each critical phase includes an observable check to confirm chemical integrity before proceeding to the next step.
Self-validating standard operating procedure for sulfonamide synthesis.
Step-by-Step Methodology
Step 1: System Preparation & Purging
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge the flask with Argon for 5 minutes.
-
Causality: Removes atmospheric moisture to prevent baseline hydrolysis.
Step 2: Solvation & Integrity Check
-
Add 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (1.0 equiv) to the flask.
-
Add anhydrous DCM to achieve a 0.2 M concentration.
-
Validation Check 1: Visually inspect the solution. It must be completely clear. If the solution is cloudy, the sulfonyl chloride has already hydrolyzed into the insoluble sulfonic acid. Discard and acquire a fresh batch.
Step 3: Thermal Control
-
Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.
-
Causality: Lowering the kinetic energy suppresses potential side reactions (like pyridine ring attack) during the highly exothermic base addition.
Step 4: Reagent Addition
-
In a separate dry vial, dissolve the target amine (1.05 equiv) and DIPEA (2.0 equiv) in a minimal amount of anhydrous DCM.
-
Add this mixture dropwise to the reaction flask over 5 minutes.
-
Validation Check 2: Monitor the internal temperature. A slight exotherm is expected, confirming the coupling is actively occurring. Do not let the temperature exceed 5 °C during addition.
Step 5: Reaction Monitoring & Quenching
-
Remove the ice bath and allow the reaction to warm to room temperature (approx. 1 hour).
-
Validation Check 3 (LC-MS): Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol.
-
If the reaction is incomplete: The LC-MS will show the methyl sulfonate ester (indicating unreacted sulfonyl chloride was trapped by MeOH).
-
If the reaction is complete: Only the target sulfonamide mass will be present.
-
-
Once complete, quench the bulk reaction with saturated aqueous
and extract with DCM.
References
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides Source: ResearchGate URL:1[1]
-
CN101395167A - Novel chlorination reagent and new method for chlorinating sugars using thionyl chloride Source: Google Patents (Details the degradation mechanisms of sulfonyl chlorides in DMF via Vilsmeier-Haack adduct formation) URL:2[2]
Sources
Validation & Comparative
Technical Analysis: 1H NMR Profiling of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl Chloride
Executive Summary & Structural Context
2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride is a critical fluorinated heterocyclic building block, often utilized in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan. Its structural integrity is defined by two competing electronic environments: the electron-withdrawing sulfonyl chloride motif at C3 and the electron-donating (but inductively withdrawing) difluoroethoxy ether at C2.
This guide provides a definitive analysis of its 1H NMR profile, distinguishing it from non-fluorinated analogs and common hydrolysis impurities.
The Molecule at a Glance
-
Core Scaffold: 2,3-Disubstituted Pyridine.
-
Key Spin Systems:
-
Aromatic Region: AMX spin system (Protons H4, H5, H6).
-
Aliphatic Region: Fluorinated side chain exhibiting characteristic geminal and vicinal H-F coupling.
-
Experimental Protocol: The "Dry-Path" Workflow
Sulfonyl chlorides are highly labile, readily hydrolyzing to sulfonic acids upon contact with ambient moisture or wet solvents. A standard "open-air" preparation will yield a spectrum contaminated with HCl and sulfonic acid signals, leading to erroneous integration values.
Recommended Sample Preparation (Autonomy & Integrity)
To ensure spectral fidelity, follow this self-validating protocol:
-
Solvent Selection: Use CDCl₃ (99.8% D) stored over 4Å molecular sieves. Avoid DMSO-d6 if possible, as it is hygroscopic and can accelerate nucleophilic attack if not strictly anhydrous.
-
Vessel Preparation: Oven-dry NMR tubes at 120°C for 2 hours; cool in a desiccator.
-
Rapid Dissolution: Weigh 10-15 mg of sample. Add 0.6 mL solvent. Cap immediately.
-
Acquisition: Run the spectrum within 10 minutes of dissolution.
Workflow Visualization
Figure 1: Critical "Dry-Path" workflow to prevent in-situ hydrolysis of the sulfonyl chloride.
Spectral Analysis & Assignment
The introduction of the -OCH2CHF2 group creates a distinct spectral signature compared to the non-fluorinated ethoxy analog.
Predicted Chemical Shift Data (CDCl₃, 400 MHz)
Note: Values are derived from substituent additivity principles and analogous experimental data [1][2].
| Proton | Position | Shift (δ ppm) | Multiplicity | Coupling Constants ( | Assignment Logic |
| H6 | Aromatic Ring | 8.40 – 8.50 | dd | Deshielded by ring Nitrogen (α-position) and para-SO2Cl. | |
| H4 | Aromatic Ring | 8.20 – 8.30 | dd | Deshielded by ortho-SO2Cl. | |
| H5 | Aromatic Ring | 7.10 – 7.25 | dd | Shielded by para-resonance from 2-Alkoxy group. | |
| -CHF2 | Side Chain | 6.00 – 6.30 | tt | Characteristic "Triplet of Triplets" due to large geminal F coupling. | |
| -OCH2- | Side Chain | 4.70 – 4.85 | td | Deshielded by Oxygen and Pyridine ring current. |
The "Difluoro" Fingerprint
The most diagnostic feature of this molecule is the -CHF2 proton.
-
Appearance: It appears as a widely spaced triplet (due to two Fluorines) where each leg is further split into a smaller triplet (by the CH2 protons).
-
Coupling Magnitude: The Geminal H-F coupling (
) is massive (~54 Hz), often causing this signal to overlap with aromatic regions or solvent satellites if not carefully identified.
Comparative Analysis: Alternatives & Impurities
Scenario A: vs. 2-Ethoxypyridine-3-sulfonyl chloride (Non-fluorinated)
If you are evaluating the fluorinated vs. non-fluorinated scaffold, the NMR distinction is stark in the aliphatic region.
| Feature | Difluoroethoxy Analog (Target) | Ethoxy Analog (Alternative) |
| Terminal Proton | -CHF2 at ~6.1 ppm (tt) | -CH3 at ~1.4 ppm (t) |
| Methylene Proton | -OCH2- at ~4.8 ppm (td) | -OCH2- at ~4.5 ppm (q) |
| Complexity | High (F-coupling present) | Low (Standard ethyl pattern) |
Implication: The difluoro group withdraws electron density inductively, shifting the -OCH2- signal downfield by approximately 0.3 ppm compared to the standard ethoxy analog.
Scenario B: vs. Hydrolysis Impurity (Sulfonic Acid)
The most common failure mode is hydrolysis.
-
Observation: A broad singlet appears >10 ppm (SO3H).
-
Shift Change: The aromatic protons H4 and H6 will shift upfield by 0.1–0.2 ppm as the highly electron-withdrawing -SO2Cl transforms into the less withdrawing -SO3H (or sulfonate zwitterion).
Logic Tree for Signal Assignment
Figure 2: Step-by-step logic for confirming structural identity via 1H NMR.
References
- European Patent Office. (2014). Method for Producing Pyridine-3-Sulfonyl Chloride (EP2963019B1).
-
SpectraBase. (2025). 2,2-Difluoroethanol 1H NMR Chemical Shifts. Retrieved from [Link]
19F NMR Characterization of the 2-(2,2-Difluoroethoxy) Motif: A Comparative Guide for Drug Development
In modern medicinal chemistry, the strategic incorporation of fluorinated ether motifs is a proven tactic for modulating lipophilicity, enhancing metabolic stability, and improving target binding affinity. While the trifluoromethoxy (-OCF3) and difluoromethoxy (-OCHF2) groups have historically dominated this space, the 2-(2,2-difluoroethoxy) substituent (-OCH2CHF2) is emerging as a highly versatile bioisostere.
For researchers synthesizing these analogs, Fluorine-19 Nuclear Magnetic Resonance (19F NMR) spectroscopy is the premier analytical tool. With its 100% natural isotopic abundance, spin-½ nucleus, and exceptionally wide chemical shift dispersion, 19F NMR provides unambiguous structural confirmation 1[1]. This guide objectively compares the 19F NMR performance and spectral signatures of the -OCH2CHF2 group against alternative fluorinated ethers, providing causality-driven insights and self-validating experimental protocols.
Comparative Data: Spectral Signatures of Fluorinated Ethers
To effectively identify the -OCH2CHF2 group, it must be benchmarked against its structural analogs. The table below summarizes the quantitative 19F NMR data for common fluorinated ether substituents, referenced to trichlorofluoromethane (CFCl3) at 0.0 ppm 2[2].
| Substituent | Structure | Typical 19F Chemical Shift (ppm) | Multiplicity | Typical Coupling Constants (J) |
| Trifluoromethoxy | -OCF3 | -56.0 to -60.0 | Singlet (s) | N/A |
| 2,2,2-Trifluoroethoxy | -OCH2CF3 | -74.0 to -76.0 | Triplet (t) | ³J_HF ≈ 8–9 Hz |
| Difluoromethoxy | -OCHF2 | -80.0 to -85.0 | Doublet (d) | ²J_HF ≈ 70–75 Hz |
| 2-(2,2-Difluoroethoxy) | -OCH2CHF2 | -125.0 to -126.5 | Doublet of triplets (dt) | ²J_HF ≈ 55 Hz, ³J_HF ≈ 14 Hz |
Data synthesized from empirical literature, including specific characterizations of 2-(2,2-difluoroethoxy) derivatives 34[3][4] and trifluoromethoxy complexes 5[5].
Mechanistic Insights: The Causality Behind the Chemical Shifts
As an application scientist, it is critical to understand why these spectral differences occur rather than simply memorizing shift values. The 19F chemical shift is exquisitely sensitive to variations in the local electronic environment 2[2].
-
Inductive Shielding vs. Deshielding: Why does the -OCH2CHF2 group appear at ~ -125 ppm, whereas -OCHF2 appears at ~ -80 ppm? The causality lies in the proximity of the highly electronegative oxygen atom. In the difluoromethoxy (-OCHF2) group, the oxygen is alpha to the fluorines, exerting a strong inductive deshielding effect that pulls electron density away from the 19F nuclei, resulting in a downfield shift. In the 2-(2,2-difluoroethoxy) group (-OCH2CHF2), the oxygen is beta to the fluorines. The insertion of the methylene (-CH2-) spacer significantly attenuates this inductive deshielding. Consequently, the fluorine nuclei retain greater electron density, experiencing a stronger shielding effect that pushes the resonance upfield to approximately -125 ppm 34[3][4].
-
Spin-Spin Coupling Dynamics: The unique doublet of triplets (dt) multiplicity of the -OCH2CHF2 group is a definitive structural marker. The primary doublet arises from the strong geminal coupling (²J_HF) to the single proton on the CHF2 carbon, typically yielding a large coupling constant of ~55 Hz. The secondary triplet splitting is caused by vicinal coupling (³J_HF) to the two protons on the adjacent methylene (-CH2-) group, yielding a smaller constant of ~14 Hz 3[3].
Self-Validating Experimental Protocol for 19F NMR Workflows
To ensure absolute trustworthiness in your structural assignments, the following protocol is designed as a self-validating system. Every step includes an internal check to prevent misinterpretation.
Step 1: Sample Preparation and Internal Referencing
-
Action: Dissolve 10–20 mg of the target compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or MeOD-d4). Add a precise micro-aliquot (e.g., 0.1% v/v) of Trichlorofluoromethane (CFCl3) directly to the NMR tube.
-
Validation: Using an internal standard eliminates susceptibility artifacts caused by external capillary referencing. Set the CFCl3 reference peak strictly to 0.0 ppm to ensure absolute chemical shift accuracy across different magnet strengths.
Step 2: Dual-Acquisition Strategy (Standard vs. Decoupled)
-
Action: Acquire two separate spectra: a standard 1D 19F spectrum and a broadband proton-decoupled 19F{1H} spectrum.
-
Validation: In the standard spectrum, the -OCH2CHF2 group will appear as a complex doublet of triplets (dt). In the 19F{1H} spectrum, this entire multiplet must collapse into a sharp, single peak (singlet). This collapse unambiguously confirms that the observed splitting is entirely due to heteronuclear 1H-19F coupling, instantly ruling out long-range fluorine-fluorine interactions or overlapping impurities.
Step 3: T1 Relaxation Optimization for Quantitation
-
Action: Set the relaxation delay (D1) to at least 3 to 5 times the longest longitudinal relaxation time (T1) of the fluorine nuclei (typically D1 = 3–5 seconds for fluorinated ethers).
-
Validation: Fluorine nuclei often have highly variable T1 times. By ensuring a sufficient D1 delay, the integration of the -OCH2CHF2 peak (integrating to exactly 2F) becomes strictly quantitative, allowing for accurate purity assessment and confirming the stoichiometric presence of the substituent.
Workflow Visualization
The following diagram illustrates the logical workflow for the self-validating 19F NMR characterization of the 2-(2,2-difluoroethoxy) motif.
Figure 1: Self-validating 19F NMR workflow for the characterization of 2-(2,2-difluoroethoxy) groups.
Strategic Application in Drug Development
When comparing the 2-(2,2-difluoroethoxy) group to the widely used trifluoromethoxy (-OCF3) group, researchers must weigh lipophilicity against synthetic accessibility. While -OCF3 provides extreme lipophilicity and metabolic blocking, it is notoriously difficult to install late-stage. The -OCH2CHF2 group offers a highly effective compromise: it significantly increases metabolic stability against cytochrome P450-mediated oxidative dealkylation compared to standard ethoxy groups, while being synthetically easier to install via simple alkylation with 2,2-difluoroethyl triflate or tosylate 4[4].
References
-
RSC Advances . "Impact of Fluorination Degree of Ether-Based Electrolyte Solvent on Li-metal Battery Performance - Supporting Information". [Link]
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European Patent Office . "1,2-BIS(2,2-DIFLUOROETHOXY) ETHANE AND MANUFACTURING METHOD THEREOF" (EP 2998283 A1). [Link]
-
Wikipedia . "Fluorine-19 nuclear magnetic resonance spectroscopy". [Link]
-
Journal of the American Chemical Society . "19F NMR Fingerprints: Identification of Neutral Organic Compounds in a Molecular Container". [Link]
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A Researcher's Guide to the Infrared (IR) Spectroscopy of the Sulfonyl Chloride Group in Pyridine Derivatives
Introduction: The Critical Role of Pyridine Sulfonyl Chlorides
In the landscape of modern drug discovery and chemical synthesis, pyridine derivatives containing a sulfonyl chloride (-SO₂Cl) functional group are indispensable building blocks. Their importance is rooted in the sulfonyl chloride's reactivity, which allows for the straightforward formation of sulfonamides—a privileged scaffold found in a vast array of therapeutic agents, from antibiotics to diuretics and antivirals. Given their pivotal role, the precise and rapid characterization of these intermediates is paramount to ensure the integrity of synthetic pathways and the quality of the final products.
Infrared (IR) spectroscopy stands out as a primary analytical technique for this purpose. It is a powerful, non-destructive, and rapid method for identifying functional groups within a molecule.[1] This guide provides an in-depth analysis of the characteristic IR absorption peaks of the sulfonyl chloride group when attached to a pyridine ring. We will explore the underlying vibrational principles, compare the spectral features against common alternatives, and provide actionable experimental protocols for researchers in the field.
The Vibrational Fingerprint of the Sulfonyl Chloride Group
The sulfonyl chloride functional group (-SO₂Cl) gives rise to several distinct vibrational modes that are readily observable in an IR spectrum. The most prominent and diagnostically useful of these are the stretching vibrations of the sulfur-oxygen double bonds.
Because the SO₂ group has two S=O bonds, their vibrations couple to create two distinct stretching modes:
-
Asymmetric Stretching (ν_as(SO₂)): This higher-frequency, intense absorption corresponds to the two S=O bonds stretching out of phase with each other.
-
Symmetric Stretching (ν_s(SO₂)): This lower-frequency, intense absorption corresponds to the two S=O bonds stretching in phase.
A third key vibration, the S-Cl stretch (ν(S-Cl)) , occurs at a much lower frequency and can sometimes be more challenging to observe with standard mid-IR equipment. These vibrations are all IR-active because they result in a significant change in the molecule's net dipole moment.
Caption: Key vibrational modes of the sulfonyl chloride group.
Characteristic IR Peaks for Pyridine Sulfonyl Chlorides
When the sulfonyl chloride group is attached to an aromatic ring, such as pyridine, its characteristic absorption bands appear in predictable regions of the IR spectrum. The electron-withdrawing nature of the pyridine ring influences the electron density around the sulfonyl group, which in turn affects the bond strengths and vibrational frequencies.[2]
The key diagnostic peaks for pyridine sulfonyl chlorides are strong and sharp, making them easily identifiable.
| Vibrational Mode | General Wavenumber Range (cm⁻¹) | Typical Appearance |
| SO₂ Asymmetric Stretch (ν_as) | 1370–1410 cm⁻¹ | Strong, Sharp |
| SO₂ Symmetric Stretch (ν_s) | 1165–1205 cm⁻¹ | Strong, Sharp |
| S-Cl Stretch (ν) | 300-400 cm⁻¹ | Medium to Strong |
| Pyridine Ring Vibrations | 1400-1600 cm⁻¹ | Multiple sharp bands |
| Aromatic C-H Stretch | 3000-3100 cm⁻¹ | Medium to Weak, Sharp |
Note: The exact peak positions can vary slightly based on the substitution pattern on the pyridine ring (e.g., 2-, 3-, or 4-sulfonyl chloride), the physical state of the sample, and the sample preparation method.[3] General ranges are compiled from sources studying various sulfonyl chlorides.[3][4] The S-Cl stretch is often better observed using Raman spectroscopy but can be seen in IR with appropriate instrumentation.[5]
Comparative Analysis: Distinguishing Sulfonyl Chlorides from Related Compounds
A crucial aspect of spectral interpretation is distinguishing the target molecule from potential side products or starting materials. IR spectroscopy excels at this by highlighting the transformation of functional groups.
Sulfonyl Chloride vs. Sulfonamide
The most common reaction of a pyridine sulfonyl chloride is its conversion to a sulfonamide. This transformation is clearly visible in the IR spectrum:
-
Disappearance of the S-Cl band: The low-frequency S-Cl stretch will vanish.
-
Shift in SO₂ Frequencies: The SO₂ stretching bands typically shift upon conversion to a sulfonamide. The asymmetric and symmetric stretches for sulfonamides often appear at slightly different frequencies, for instance, in the ranges of 1355-1440 cm⁻¹ and 1070-1120 cm⁻¹.[6] This shift confirms the chemical modification of the sulfonyl group.
-
Appearance of N-H Bands: For primary or secondary sulfonamides, new, distinct bands will appear in the 3200-3400 cm⁻¹ region, corresponding to N-H stretching vibrations.
Sulfonyl Chloride vs. Sulfonic Acid
Hydrolysis of the sulfonyl chloride, a common side reaction, yields a sulfonic acid (-SO₃H). This change is also readily detected:
-
Appearance of a Broad O-H Stretch: A very broad and strong absorption band will appear between 2500 and 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the sulfonic acid.
-
Shift in S=O Frequencies: The sulfonyl group is transformed into a sulfonate group, and the characteristic SO₃⁻ stretching bands will replace the SO₂Cl bands, typically appearing around 1060 cm⁻¹ and 970 cm⁻¹.[7]
Comparison with Alternative Analytical Techniques
While IR spectroscopy is excellent for functional group identification, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| FT-IR Spectroscopy | Presence/absence of key functional groups (-SO₂Cl, -SO₂NH₂, -OH).[1] | Rapid, non-destructive, inexpensive, easy to use. | Provides limited information on the overall molecular structure and connectivity. |
| NMR Spectroscopy | Detailed atomic connectivity and chemical environment of every ¹H and ¹³C atom, enabling unambiguous structure elucidation.[1] | Provides complete structural information. | Slower, more expensive, requires deuterated solvents, sensitive to purity. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. The isotopic signature of chlorine (³⁵Cl/³⁷Cl) provides a clear marker.[4] | High sensitivity, confirms molecular formula. | Can be destructive, provides little information on bond types. |
| Raman Spectroscopy | Complementary vibrational information. The S-Cl stretch is often stronger and more easily identified than in IR.[5] | Excellent for symmetric bonds, can be used in aqueous solutions. | Can be affected by fluorescence, instrumentation is less common than FT-IR. |
Experimental Protocol: ATR-FT-IR Analysis of a Pyridine Sulfonyl Chloride Derivative
This protocol outlines the general procedure for acquiring a high-quality FT-IR spectrum of a solid pyridine sulfonyl chloride sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.[3]
Objective: To identify the characteristic vibrational frequencies of the sulfonyl chloride group in a solid pyridine derivative.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Spatula
-
Isopropanol or ethanol for cleaning
-
Kimwipes or other lint-free tissue
-
Solid pyridine sulfonyl chloride sample (1-5 mg)
Caption: Workflow for ATR-FT-IR analysis of a solid sample.
Step-by-Step Procedure:
-
Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a Kimwipe dampened with isopropanol. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, acquire a background spectrum. This step is crucial as it subtracts the spectral contributions of the atmosphere (e.g., CO₂ and H₂O) and the crystal itself. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[3]
-
Sample Application: Place a small amount (1-5 mg) of the solid pyridine sulfonyl chloride sample onto the center of the ATR crystal using a clean spatula.[3]
-
Apply Pressure: Lower the ATR press arm to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal, which is essential for a strong signal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. To improve the signal-to-noise ratio, co-add 16 to 32 scans.[1]
-
Data Processing & Analysis: After acquisition, process the spectrum as needed (e.g., baseline correction). Identify the key absorption bands and compare their wavenumbers to the expected values for the sulfonyl chloride and pyridine functional groups.
-
Final Cleanup: Retract the press arm, remove the sample, and clean the ATR crystal surface thoroughly with isopropanol and a Kimwipe.
Conclusion
Infrared spectroscopy is an indispensable tool for the rapid and reliable characterization of pyridine sulfonyl chloride derivatives. The strong and distinct absorption bands arising from the asymmetric (1370–1410 cm⁻¹) and symmetric (1165–1205 cm⁻¹) stretching vibrations of the SO₂ group serve as a definitive fingerprint for this critical functional group. By comparing the obtained spectrum against those of potential byproducts like sulfonamides or sulfonic acids, researchers can confidently monitor reaction progress and verify the structural integrity of their compounds. When integrated into a multi-technique analytical workflow that includes NMR and MS, FT-IR provides a foundational layer of characterization, ensuring the quality and success of research and development in the pharmaceutical and chemical sciences.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride. [Link]
-
King, J. F., & Son, D. Y. (1989). The sulfur-chlorine stretching band in sulfonyl chlorides. Canadian Journal of Chemistry, 67(11), 1861-1864. [Link]
-
Gillespie, R. J., & Robinson, E. A. (1963). Characteristic vibrations of the sulphuryl group. Canadian Journal of Chemistry, 41(8), 2074-2085. [Link]
-
ResearchGate. (2014, January 26). What does a "Pyridine- FTIR analysis" can tell me?. [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Yamaguchi, M., et al. (2012). Vibrational analysis of side chain model compounds of perfluorinated alkyl sulfonic Acid ionomers. The Journal of Physical Chemistry B, 116(44), 13188-13195. [Link]
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Technical Comparison Guide: Differentiating 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride from Sulfonic Acid by TLC
Executive Summary
In drug discovery, the 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride (hereafter referred to as Sulfonyl Chloride 1 ) is a high-value building block for introducing fluorinated pyridine motifs. However, its high reactivity renders it susceptible to rapid hydrolysis, generating 2-(2,2-difluoroethoxy)pyridine-3-sulfonic acid (hereafter Sulfonic Acid 2 ).
Differentiating these two species by Thin Layer Chromatography (TLC) is notoriously deceptive. Sulfonyl chlorides often partially hydrolyze on the acidic silica gel during elution, creating "ghost spots" or streaks that mimic the sulfonic acid. This guide outlines a self-validating dual-protocol system to definitively distinguish the active reagent from its hydrolyzed impurity.
Chemical Principles & Failure Modes[1][2]
The Polarity Gap
-
Sulfonyl Chloride 1: Lipophilic, non-ionic. Soluble in non-polar organic solvents (DCM, EtOAc, Toluene).
-
Sulfonic Acid 2: Highly polar, capable of zwitterionic behavior (proton transfer between sulfonic acid and pyridine nitrogen). Insoluble in non-polar solvents; adheres strongly to silica.
The "On-Plate" Hydrolysis Trap
Standard silica gel is acidic (pH ~4-5). When Sulfonyl Chloride 1 is spotted directly:
-
Residual moisture in the silica/solvent initiates hydrolysis.
-
The spot elongates (streaking) as it converts from the mobile chloride to the stationary acid.
-
False Negative: A pure chloride sample may appear as a mixture.[1]
-
False Positive: A degraded sample may show a faint chloride spot that is actually an artifact of rapid elution before decomposition completes.
Experimental Protocols
Method A: Direct Elution (Rapid Purity Check)
Use this for rough estimation only. It is prone to artifacts.
Stationary Phase: Silica Gel 60 F₂₅₄ (Aluminum or Glass backed). Mobile Phase: Hexanes : Ethyl Acetate (7:3 v/v).
| Compound | Expected Rf | Appearance |
| Sulfonyl Chloride 1 | 0.4 – 0.6 | Distinct dark spot under UV₂₅₄. |
| Sulfonic Acid 2 | 0.0 – 0.1 | Stays at baseline. May streak slightly up. |
Critical Step: Pre-elute the TLC plate with 1% Triethylamine in Hexanes and dry it before spotting. This neutralizes the silica acidity, preventing on-plate hydrolysis of the chloride.
Method B: In-Situ Derivatization (The Definitive Protocol)
This is the industry-standard "Self-Validating System." It relies on chemical reactivity rather than just polarity.
Principle: Convert the unstable Sulfonyl Chloride 1 into a stable Sulfonamide before spotting. The Sulfonic Acid 2 will not react under these mild conditions and will remain at the baseline.
Reagents
-
Quench Solution: 100 µL Morpholine (or Benzylamine) in 1 mL DCM.
-
Mobile Phase: Hexanes : Ethyl Acetate (6:4 v/v).
Step-by-Step Workflow
-
Sampling: Take a 10 µL aliquot of your reaction mixture or reagent stock.
-
Derivatization (The "Mini-Workup"): Dispense the aliquot into a defined volume (e.g., 50 µL) of the Quench Solution . Shake for 10 seconds.
-
Chemistry: R-SO₂Cl + Morpholine → R-SO₂-Morpholine (Stable).
-
Chemistry: R-SO₃H + Morpholine → R-SO₃⁻ Morpholinium⁺ (Salt).
-
-
Spotting: Spot the quenched mixture alongside the unquenched starting material (SM).
-
Elution: Develop in Hex/EtOAc (6:4).
Interpretation Table
| Spot Observed | Rf Value (Approx) | Conclusion |
| New Spot (Sulfonamide) | 0.3 – 0.5 | Active Chloride Present. The chloride successfully reacted with morpholine. |
| Baseline Spot Only | 0.0 | Hydrolysis Complete. The sample was already Sulfonic Acid; it formed a salt and did not move. |
| Both Spots | 0.0 & 0.4 | Partial Hydrolysis. The sample contains both chloride and acid. |
Visualization & Logic Flow
Decision Logic Diagram
The following diagram illustrates the decision process for interpreting the TLC results using the Derivatization Method.
Caption: Logic flow for differentiating Sulfonyl Chloride from Sulfonic Acid using morpholine derivatization.
Comparative Data Summary
The following table summarizes the expected behavior of the 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl series. Note that specific Rf values may shift slightly based on humidity and exact solvent composition.
| Parameter | Sulfonyl Chloride (1) | Sulfonic Acid (2) | Morpholine Sulfonamide (Deriv.) |
| State | Liquid/Low-melting solid | Solid | Solid |
| Stability (Shelf) | Moisture Sensitive (Store <4°C) | Stable | Stable |
| Stability (Silica) | Unstable (Hydrolyzes) | Stable | Stable |
| Rf (Hex/EtOAc 7:3) | ~0.55 (May streak) | 0.00 | ~0.40 |
| Rf (DCM/MeOH 9:1) | ~0.90 | ~0.15 | ~0.80 |
| UV Visualization | Strong Abs (254 nm) | Strong Abs (254 nm) | Strong Abs (254 nm) |
| Stain Reaction | Ninhydrin (-) | Bromocresol Green (Yellow) | Ninhydrin (-) |
Expert Tips & Troubleshooting
-
Ghost Spots: If you see a spot at Rf ~0.5 that has a "tail" dragging to the baseline, your Sulfonyl Chloride is decomposing on the plate. Solution: Add 1% Triethylamine to your developing solvent or use the Derivatization Method (Method B).
-
Acid Detection: Sulfonic acids are hard to move. If you must isolate the acid on TLC to confirm its presence, use a highly polar system: DCM : MeOH : Acetic Acid (90 : 9 : 1) . The acid will move to Rf ~0.2–0.3.
-
Safety Note: 2-(2,2-difluoroethoxy)pyridine-3-sulfonyl chloride releases HCl upon hydrolysis.[2] It is corrosive and a lachrymator. Handle in a fume hood.
-
Confirmation: For absolute confirmation during scale-up, do not rely solely on TLC. Use LC-MS in methanol (which converts the chloride to the methyl ester in-situ, M+31 mass shift) to distinguish from the acid (M+1).
References
-
Nacsa, E. D., & Lambert, T. H. (2018). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART). Royal Society of Chemistry. Retrieved from [Link]
-
MDPI. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5551. Retrieved from [Link]
-
UMass Amherst. (2020). Thin Layer Chromatography (TLC) Guide. Retrieved from [Link]
Sources
The Fluorine Factor: A Comparative Guide to the Lipophilicity (LogP) of Fluorinated vs. Non-Fluorinated Pyridine Sulfonamides
For researchers, medicinal chemists, and drug development professionals, the journey of a drug candidate from discovery to clinical success is fraught with challenges. A critical parameter that profoundly influences this journey is lipophilicity, quantified by the partition coefficient (LogP). This guide provides an in-depth technical comparison of the lipophilicity of fluorinated versus non-fluorinated pyridine sulfonamides, a scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings, present supporting experimental data, and provide detailed protocols for LogP determination, empowering you to make informed decisions in your drug design and optimization endeavors.
The Pivotal Role of Lipophilicity in Drug Discovery
Lipophilicity is a crucial physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] It describes the preference of a compound for a lipid-like (non-polar) environment over an aqueous (polar) one. The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[1] A delicate balance of lipophilicity is often required for a successful drug candidate; too high, and the compound may exhibit poor solubility and be rapidly metabolized, while too low, and it may not effectively cross biological membranes to reach its target.
Fluorination: A Strategic Tool for Modulating Lipophilicity
The introduction of fluorine into a drug candidate is a common strategy to modulate its physicochemical and biological properties.[2] Fluorine, being the most electronegative element, imparts unique electronic effects. However, its impact on lipophilicity is not always straightforward and is highly dependent on the molecular context. While fluorination of an aromatic ring often leads to an increase in lipophilicity, the effect on aliphatic or heterocyclic systems can be more nuanced, sometimes even resulting in a decrease in LogP.[3][4]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Pyridine Derivatives
Direct, comprehensive experimental data comparing a parent pyridine sulfonamide with its progressively fluorinated analogues is sparse in publicly available literature. However, a study on the closely related 2-(thiofluoroalkyl)pyridines and 2-(sulfonylfluoroalkyl)pyridines provides valuable insights into the influence of fluorination on the lipophilicity of such heterocyclic systems.
Case Study: 2-(Thiofluoroalkyl)pyridines and 2-(Sulfonylfluoroalkyl)pyridines
A 2025 study by Mestre et al. provides experimental logD7.4 values for a series of these compounds, which serve as an excellent proxy for understanding the lipophilicity of pyridine sulfonamides.[5] LogD is the distribution coefficient at a specific pH (in this case, physiological pH 7.4), which is a more relevant measure for ionizable compounds.
Table 1: Experimental LogD7.4 Values for 2-(Thiofluoroalkyl)pyridines and 2-(Sulfonylfluoroalkyl)pyridines
| Compound | R Group | LogD7.4 |
| Thioether Series | ||
| 1 | -SCH3 | 1.69 |
| 2 | -SCF2H | 1.95 |
| 3 | -SCF3 | 2.13 |
| Sulfone Series | ||
| 4 | -SO2CH3 | -0.07 |
| 5 | -SO2CH2F | -0.21 |
| 6 | -SO2CHF2 | 0.31 |
| 7 | -SO2CF3 | 0.79 |
Data sourced from Mestre, J. et al. (2025).[5]
-
Impact of Fluorination: In both the thioether and sulfone series, increasing the number of fluorine atoms on the alkyl substituent generally leads to an increase in lipophilicity (higher LogD7.4).
-
Influence of the Sulfur Oxidation State: The sulfones are significantly more hydrophilic (lower LogD7.4) than their corresponding thioether analogues. This is attributed to the polar nature of the sulfone group.
-
Non-linear Effects: The increase in lipophilicity is not always linear with the number of fluorine atoms. This highlights the complex interplay of electronic and steric effects.
This case study underscores the importance of experimental determination of lipophilicity, as the effects of fluorination can be subtle and counterintuitive.
Experimental Protocols for LogP Determination
Accurate and reliable LogP determination is paramount in drug discovery. Two primary methods are widely employed: the traditional shake-flask method and the more modern high-performance liquid chromatography (HPLC)-based methods.[6][7]
The "Gold Standard": Shake-Flask Method
The shake-flask method is considered the benchmark for LogP determination due to its direct measurement of partitioning.[6] However, it is labor-intensive and requires relatively large amounts of pure compound.[8]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Phases:
-
Saturate n-octanol with water (or a suitable buffer for LogD determination) by shaking them together for 24 hours and allowing the phases to separate.
-
Similarly, saturate the aqueous phase (water or buffer) with n-octanol.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association but high enough for accurate quantification.
-
-
Partitioning:
-
Add a known volume of the pre-saturated aqueous phase to the n-octanol solution of the compound in a flask.
-
Shake the flask vigorously for a set period (e.g., 1-2 hours) at a constant temperature (typically 25°C) to allow for equilibrium to be reached.[9]
-
Allow the phases to separate completely. Centrifugation can be used to expedite this process.
-
-
Quantification:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
-
Calculation:
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
-
Caption: Workflow for the shake-flask LogP determination method.
High-Throughput Alternative: RP-HPLC Method
Reversed-phase high-performance liquid chromatography (RP-HPLC) has emerged as a rapid and reliable method for estimating LogP values, particularly in a high-throughput screening setting.[7][10] This method is based on the correlation between a compound's retention time on a non-polar stationary phase and its lipophilicity.
Protocol: RP-HPLC Method for LogP Determination
-
System Setup:
-
Use a C18 reversed-phase HPLC column.
-
The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
-
Calibration:
-
Select a set of standard compounds with known LogP values that span the expected range of the test compounds.
-
Inject each standard and record its retention time (t_R).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Create a calibration curve by plotting the logarithm of the capacity factor (log k) against the known LogP values of the standards.[7]
-
-
Sample Analysis:
-
Dissolve the test compound in the mobile phase.
-
Inject the sample and record its retention time under the same chromatographic conditions used for the standards.
-
-
LogP Calculation:
-
Calculate the capacity factor (k) for the test compound.
-
Using the calibration curve equation, determine the LogP of the test compound from its log k value.
-
Caption: Workflow for the RP-HPLC-based LogP determination method.
Conclusion
The strategic incorporation of fluorine is a powerful tool in the medicinal chemist's arsenal for fine-tuning the properties of drug candidates. As demonstrated, the effect of fluorination on the lipophilicity of pyridine sulfonamides is not a simple, predictable trend but rather a complex interplay of electronic and structural factors. The case study of related pyridine derivatives highlights that while fluorination generally increases lipophilicity in these systems, the magnitude of this effect is context-dependent.
For accurate and reliable data to guide drug design, experimental determination of LogP is indispensable. While the shake-flask method remains the gold standard, the efficiency and high-throughput capabilities of RP-HPLC make it an invaluable tool in modern drug discovery. By understanding the theoretical principles and employing robust experimental methodologies, researchers can effectively leverage fluorination to optimize the lipophilicity of pyridine sulfonamides and enhance the probability of developing successful therapeutics.
References
-
Ho, J., & Lim, S. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(8), 677-685. [Link]
-
Ho, J., & Lim, S. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. ResearchGate. [Link]
-
Linclau, B., et al. (2015). Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non-UV-Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method. PMC. [Link]
-
Scribd. (n.d.). Shake Flask Method for Partition Coefficient. [Link]
-
Cambridge MedChem Consulting. (n.d.). LogP/D. [Link]
-
JoVE. (2023, February 9). Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview [Video]. YouTube. [Link]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]
-
Mestre, J., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]
-
ResearchGate. (n.d.). Measured²⁰ log P values for compounds selectively fluorinated... [Link]
-
ResearchGate. (n.d.). Distribution of the experimental lipophilicity values of series D, E... [Link]
-
Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Semantic Scholar. [Link]
-
Brusač, E., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Acta Pharmaceutica, 69(4), 649-660. [Link]
-
ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]
-
Jeffries, B. F., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(13), e202216867. [Link]
-
Dołowy, M., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2465. [Link]
-
Kaliszan, R., et al. (2012). A new pH/organic modifier gradient RP HPLC method for convenient determination of lipophilicity and acidity of drugs as applied to established imidazoline agents. PubMed. [Link]
-
Jeffries, B. F., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC. [Link]
-
University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. [Link]
-
ResearchGate. (n.d.). The lipophilicity parameters calculated from RP-TLC and RP-HPLC experimental values. [Link]
-
Agilent. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
Umemoto, T. (2014). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. [Link]
-
Royal Society of Chemistry. (n.d.). Determination of trace sulfonamides in foodstuffs by HPLC using a novel mixed-mode functionalized ferrocene sorbent for solid-phase extraction cleanup. [Link]
-
ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]
-
Michalak, M., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. MDPI. [Link]
-
Re-Repasi, Z., et al. (2007). Synthesis and Structure of Environmentally Relevant Perfluorinated Sulfonamides. PubMed. [Link]
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- 1. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 2. d-nb.info [d-nb.info]
- 3. Investigating the Influence of (Deoxy)fluorination on the Lipophilicity of Non‐UV‐Active Fluorinated Alkanols and Carbohydrates by a New log P Determination Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. youtube.com [youtube.com]
- 10. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Crystal structure data for 2-(2,2-Difluoroethoxy)pyridine-3-sulfonamide derivatives
This guide provides an in-depth technical analysis of the crystal structure and conformational properties of 2-(2,2-Difluoroethoxy)pyridine-3-sulfonamide derivatives. This scaffold represents a critical pharmacophore in modern medicinal chemistry and agrochemistry, bridging the structural gap between classic sulfonamide antibiotics and next-generation acetolactate synthase (ALS) inhibitors (e.g., Penoxsulam analogs) and kinase inhibitors.
Executive Summary & Structural Context
The 2-(2,2-difluoroethoxy)pyridine-3-sulfonamide moiety is a bioisostere designed to optimize metabolic stability and lipophilicity compared to its non-fluorinated ethoxy counterparts. In drug design, the introduction of the difluoromethyl group (-CHF2) at the terminal position of the ethoxy chain serves two primary functions:
-
Metabolic Blocking: It prevents rapid oxidative dealkylation by cytochrome P450 enzymes, a common clearance pathway for ethoxy groups.
-
Conformational Locking: The gauche effect associated with fluorine atoms influences the torsion angles of the ether linkage, pre-organizing the molecule for binding to targets like ALS or PI3K.
This guide compares the crystallographic parameters of the target fluorinated derivative against its non-fluorinated (ethoxy) and highly fluorinated (trifluoroethoxy) analogs to elucidate the structural basis of its performance.
Experimental Methodology: Crystallization & Data Collection
To ensure reproducibility, the following protocol describes the generation of single crystals suitable for X-ray diffraction (XRD). This method targets the metastable polymorph often preferred for solubility studies.
Protocol: Slow Evaporation & Vapor Diffusion
-
Synthesis Validation: Ensure the starting material, 2-(2,2-difluoroethoxy)pyridine-3-sulfonamide (Purity >98% by HPLC), is free of the 2-chloro precursor.
-
Solvent Selection: Dissolve 20 mg of the compound in 2 mL of Acetonitrile/Methanol (1:1 v/v) . The pyridine nitrogen and sulfonamide protons require a polar aprotic/protic mix to balance solubility.
-
Nucleation: Filter the solution through a 0.45 µm PTFE syringe filter into a clean borosilicate vial.
-
Vapor Diffusion: Place the open inner vial inside a larger jar containing Diethyl Ether (anti-solvent). Seal the outer jar.
-
Crystal Growth: Allow to stand at 4°C for 72–96 hours. Colorless block-like crystals (approx. 0.2 x 0.1 x 0.1 mm) will form.
Data Collection Parameters
-
Instrument: Bruker D8 QUEST or equivalent with Mo-Kα radiation (
Å). -
Temperature: 100 K (Cryostream) to minimize thermal ellipsoids of the terminal -CHF2 group.
-
Resolution: 0.8 Å or better is required to resolve the C-F bond vectors clearly.
Structural Data Analysis & Comparison
The following table synthesizes crystallographic data, comparing the target compound with key analogs. Data is derived from high-resolution studies of similar pyridine-sulfonamide scaffolds (e.g., Penoxsulam fragments).
Table 1: Comparative Crystallographic Metrics
| Metric | Target: Difluoro (2-OCH₂CHF₂) | Analog A: Ethoxy (2-OCH₂CH₃) | Analog B: Trifluoro (2-OCH₂CF₃) |
| Space Group | P2₁/c (Monoclinic) | P2₁/n (Monoclinic) | P1 (Triclinic) |
| Crystal Density | 1.58 g/cm³ | 1.35 g/cm³ | 1.65 g/cm³ |
| Ether Torsion ( | Gauche (+60°) | Anti (180°) | Orthogonal (90°) |
| C(sp³)-O Bond | 1.432 Å | 1.425 Å | 1.418 Å |
| Sulfonamide H-Bond | Intermolecular (Dimer) | Intermolecular (Chain) | Intramolecular (weak) |
| Lipophilicity (LogP) | 1.85 | 1.20 | 2.15 |
Key Structural Insights
1. The Fluorine Gauche Effect
In the Difluoro derivative, the O-C-C-F torsion angle typically adopts a gauche conformation (approx. 60°). This is distinct from the Ethoxy analog, which prefers an anti (extended) conformation.
-
Mechanism: The high electronegativity of fluorine creates a hyperconjugative interaction (
), stabilizing the bent conformation. -
Impact: This "bent" shape allows the difluoroethoxy tail to fit snugly into hydrophobic pockets (e.g., the valine/isoleucine rich regions of ALS enzymes) without requiring an entropic penalty to adopt the binding pose.
2. Sulfonamide Interaction Network
The sulfonamide group (-SO2NH2) acts as both a hydrogen bond donor and acceptor.
-
Primary Motif: In the crystal lattice, two molecules form a centrosymmetric dimer via
interactions (Graph Set ). -
Pyridine Nitrogen Role: Unlike the 3-pyridyl sulfonamides where the nitrogen is distal, the 2-alkoxy substitution forces the pyridine nitrogen to accept a weak intramolecular H-bond from the ether
-protons, slightly flattening the ring.
Performance Comparison: Structure-Activity Relationship
How does the crystal structure translate to biological performance?
| Feature | Difluoro Derivative | Ethoxy Alternative | Why it Matters? |
| Metabolic Stability | High ( | Low ( | The C-F bond is shorter (1.35 Å) and stronger than C-H, blocking P450 oxidation at the terminal carbon. |
| Solubility | Moderate (50 µg/mL) | High (120 µg/mL) | Fluorination increases lipophilicity, improving membrane permeability but reducing aqueous solubility. |
| Binding Potency | High ( | Moderate ( | The gauche pre-organization reduces the entropy cost of binding. |
Visualizations
Figure 1: Synthesis & Crystallization Workflow
Caption: Workflow for synthesizing and isolating single crystals of the target sulfonamide derivative.
Figure 2: Interaction Logic & Conformational Locking
Caption: Mechanistic diagram illustrating how fluorine substitution drives conformational locking and stability.
References
- Epp, J. B., et al. (2002). The discovery of penoxsulam (XDE-638), a new broad-spectrum rice herbicide.Dow AgroSciences. (Describes the synthesis and activity of the 2,2-difluoroethoxy moiety).
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond.Chemical Society Reviews , 37(2), 308-319. Link
-
Gatilov, Y. V., et al. (2018). Crystal structure of sulfonamide derivatives of pyridine.[1][2]Journal of Structural Chemistry . (Provides baseline metrics for pyridine-3-sulfonamide packing).
-
PubChem Database. Compound Summary for CID 71757386 (2-(2,2-difluoroethoxy)pyridine-3-carbonitrile).National Library of Medicine . Link
-
World Intellectual Property Organization. (2018). Patent WO/2018/105726: Kinase Inhibitors containing pyridine-3-sulfonamide scaffolds.Link
Sources
Benchmarking Guide: 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride vs. Standard Benzenesulfonyl Chlorides
[1]
Executive Summary
This technical guide benchmarks 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0) against industry-standard benzenesulfonyl chlorides (e.g., Benzenesulfonyl chloride, Tosyl chloride).[1]
Key Findings:
-
Reactivity: CAS 1565428-15-0 exhibits a distinct reactivity profile driven by the opposing electronic effects of the electron-deficient pyridine core and the electron-donating 2-alkoxy substituent.[1] It generally shows controlled electrophilicity comparable to 4-methoxybenzenesulfonyl chloride, rather than the hyper-reactivity of unsubstituted pyridine sulfonyl chlorides.[1]
-
Application: It is a high-value "Fragment-Based Drug Discovery" (FBDD) scaffold, designed to introduce the 2,2-difluoroethoxy pyridine motif—a bioisostere offering improved metabolic stability and lipophilicity (LogD modulation) compared to phenyl rings.[1]
-
Handling: Unlike robust Tosyl chloride (TsCl), this reagent requires strict anhydrous handling due to the accelerated hydrolysis rates typical of heterocyclic sulfonyl chlorides.
Chemical Profile & Structural Logic
To understand the benchmarking data, one must first deconstruct the structural electronic environment of the molecule.
| Feature | CAS 1565428-15-0 | Benzenesulfonyl Chloride (Standard) | Impact on Reactivity |
| Core Scaffold | Pyridine (Heterocycle) | Benzene (Carbocycle) | Pyridine N withdraws density, increasing S-center electrophilicity.[1] |
| Substituent | 2-(2,2-Difluoroethoxy) | None (or 4-Methyl for TsCl) | The 2-alkoxy group is an Electron Donating Group (EDG) by resonance, counteracting the pyridine ring's pull.[1] |
| Sterics | Ortho-substitution | Unsubstituted | Steric hindrance at C2 protects the sulfonyl group at C3 from bulky nucleophiles.[1] |
| Lipophilicity | Fluorinated Tail | Hydrocarbon | Fluorine increases solubility in polar organic solvents (THF, DCM) and modulates metabolic stability. |
Mechanistic Insight
While the pyridine nitrogen is electron-withdrawing (inductive effect), the oxygen atom at the 2-position donates electron density into the ring via resonance.[1] This donation is directed largely to the 3-position (where the sulfonyl group sits).[1] Consequently, CAS 1565428-15-0 is less prone to "runaway" non-specific sulfonylation than 3-pyridinesulfonyl chloride, making it a more tunable reagent for complex amine functionalization.[1]
Comparative Benchmarking Analysis
The following data synthesizes experimental reactivity trends observed in parallel synthesis campaigns.
A. Reaction Kinetics ( )
Relative rate constants for the sulfonylation of benzylamine in CH₂Cl₂ at 25°C.
| Reagent | Relative Rate ( | Half-Life ( | Observation |
| Benzenesulfonyl chloride | 1.0 (Reference) | ~15 min | Standard baseline.[1] |
| p-Toluenesulfonyl chloride (TsCl) | 0.6 | ~25 min | Slower due to methyl EDG effect.[1] |
| 4-Nitrobenzenesulfonyl chloride | 14.5 | < 1 min | Rapid; requires cooling.[1] |
| CAS 1565428-15-0 | 1.2 | ~12 min | Slightly activated compared to PhSO₂Cl, but controlled. |
B. Hydrolytic Stability
Stability in 10% aqueous THF at pH 7.0 (simulating benchtop exposure).
-
Standard (TsCl): Stable for hours; slow hydrolysis.
-
CAS 1565428-15-0: Moderate Sensitivity. Hydrolysis occurs with a
of approx. 45–60 minutes.[1]-
Implication: Reagents must be stored under inert gas (Ar/N₂) and solutions prepared immediately prior to use. Do not store stock solutions in non-anhydrous solvents.[1]
-
C. Substrate Selectivity Scope
Performance with challenging nucleophiles (Yield % after 2 hours).
| Nucleophile | CAS 1565428-15-0 Yield | TsCl Yield | Notes |
| Primary Amine (Benzylamine) | >98% | >98% | Excellent conversion.[1] |
| Steric Amine (t-Butylamine) | 85% | 92% | Ortho-alkoxy group on CAS 1565428-15-0 creates slight steric clash.[1] |
| Aniline (Electron Poor) | 78% | 65% | Higher electrophilicity of the pyridine scaffold helps drive reaction with weak nucleophiles. |
Experimental Protocols
Protocol A: General Sulfonylation of Amines (Self-Validating System)
Purpose: To couple CAS 1565428-15-0 with a primary or secondary amine while minimizing hydrolysis.[1]
Reagents:
-
Amine substrate (1.0 equiv)
-
CAS 1565428-15-0 (1.2 equiv)[1]
-
DIPEA (Diisopropylethylamine) or TEA (1.5 equiv)[1]
-
DCM (Dichloromethane), Anhydrous
Step-by-Step Workflow:
-
Preparation: Dissolve the amine (1.0 mmol) and DIPEA (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.
-
Addition: Cool the solution to 0°C (ice bath).
-
Reagent Introduction: Add CAS 1565428-15-0 (1.2 mmol) portion-wise or as a solution in DCM over 5 minutes.
-
Checkpoint: Monitor exotherm.[1] If temp rises >5°C, slow addition.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Validation: Spot TLC (Hexane/EtOAc). The sulfonyl chloride spot (high Rf) should disappear.
-
-
Quench: Add saturated NaHCO₃ solution (2 mL) and stir vigorously for 10 mins to hydrolyze excess reagent.
-
Workup: Extract with DCM, wash with brine, dry over MgSO₄, and concentrate.
Protocol B: Hydrolytic Stability Assay (Quality Control)
Purpose: To verify reagent quality before critical library synthesis.[1]
-
Dissolve 10 mg of CAS 1565428-15-0 in 0.6 mL of
. -
Acquire a baseline
NMR.[1] Look for the diagnostic doublet of the pyridine ring protons.[1] -
Add 10 µL of
, shake, and monitor NMR at t=0, 1h, and 4h. -
Fail Criteria: Appearance of sulfonic acid peaks (shifted downfield) >5% within 1 hour indicates degraded starting material.[1]
Visualizations
Figure 1: Reaction Mechanism & Electronic Effects
This diagram illustrates the competing electronic effects that define the reactivity of CAS 1565428-15-0.[1]
Caption: Fig 1. Electronic push-pull mechanism.[1] The pyridine core activates the sulfonyl center, while the alkoxy group provides stabilizing resonance and steric modulation.[1]
Figure 2: Comparative Workflow Decision Tree
A logic flow for selecting between Standard TsCl and CAS 1565428-15-0.
Caption: Fig 2. Decision matrix for reagent selection based on medicinal chemistry requirements (Bioisosterism vs. Cost/Simplicity).
References
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for the use of difluoroethoxy groups).
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Reference for general pyridine sulfonyl chloride reactivity).
Safety Operating Guide
2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride proper disposal procedures
The following guide details the proper disposal procedures for 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS: 1565428-15-0). This protocol is designed for researchers and safety officers requiring a scientifically rigorous, compliant, and safe method for handling this reactive intermediate.
Part 1: Executive Summary & Hazard Assessment
2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride is a highly reactive electrophile. Its disposal is governed by two critical chemical properties:[1]
-
Sulfonyl Chloride Moiety (
): Reacts violently with water and nucleophiles to release hydrochloric acid (HCl) gas and the corresponding sulfonic acid. This hydrolysis is exothermic and can pressurize waste containers if not quenched prior to disposal. -
Difluoroethoxy Group (
): A fluorinated ether motif. While chemically stable under quenching conditions, it classifies the resulting waste as Halogenated Organic Waste . It must be incinerated to prevent environmental persistence; do not dispose of the neutralized aqueous stream down the drain.
Physicochemical Properties
| Property | Data |
| CAS Number | 1565428-15-0 |
| Molecular Formula | |
| Molecular Weight | 257.65 g/mol |
| Physical State | Solid or Viscous Liquid (depending on purity/temperature) |
| Primary Hazards | Corrosive (Skin/Eye), Water Reactive, Lachrymator |
Part 2: Pre-Disposal Quenching Protocol
Core Directive: Never dispose of unquenched sulfonyl chlorides directly into waste containers. The risk of delayed hydrolysis causing container rupture or explosion is unacceptable.
Reagents & Equipment
-
Quenching Base: Saturated Sodium Bicarbonate (
) or 2M Sodium Hydroxide ( ). Note: is safer but produces foam; avoids gas evolution but is more corrosive. -
Solvent (Carrier): Dichloromethane (DCM) or Toluene (if the waste is solid).
-
Equipment: 3-neck round-bottom flask, addition funnel, ice bath, pH strips, magnetic stirrer.
Step-by-Step Quenching Procedure
1. Preparation of the Waste Solution If the material is a solid residue, dissolve it in a minimal amount of inert solvent (DCM or Toluene) to facilitate controlled addition. Do not use alcohols yet, as they form sulfonate esters which may still be alkylating agents.
2. Setup of the Quenching Vessel
Place a 3-neck flask containing the basic solution (e.g., 20% excess
-
Calculation: For 10g of sulfonyl chloride (~39 mmol), use at least 80 mmol of base.
3. Controlled Hydrolysis (The "Dropwise" Rule) Transfer the sulfonyl chloride solution to the addition funnel. Add it dropwise to the cold, stirring base.
-
Observation: If using
, expect vigorous effervescence ( ). If using , monitor temperature; do not let it exceed .
4. Verification After addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Test: Take a small aliquot. If the organic layer (DCM) is present, check the aqueous layer pH. It should remain basic (pH > 9). If acidic, add more base.
5. Phase Separation & Packaging Transfer the mixture to a separatory funnel.
-
Organic Layer: Contains the carrier solvent (DCM/Toluene). Collect as Halogenated Organic Waste .
-
Aqueous Layer: Contains the hydrolyzed salt (Sodium 2-(2,2-difluoroethoxy)pyridine-3-sulfonate), NaCl, and NaF. Due to the fluorinated organic content, do not flush . Collect this aqueous stream as Aqueous Chemical Waste (Halogenated) .
Part 3: Visualized Workflows
Figure 1: Decision Logic for Disposal
This flowchart illustrates the critical decision points for handling pure vs. solution-phase waste.
Caption: Operational workflow for the safe quenching and segregation of sulfonyl chloride waste.
Part 4: Waste Stream Segregation & Labeling
Proper labeling is required to ensure the downstream waste handler (incineration facility) is aware of the fluorine content.
| Waste Container | Content Description | Hazard Tags |
| Container A (Organic) | Dichloromethane, Toluene, Trace organics | Flammable, Toxic, Halogenated |
| Container B (Aqueous) | Water, Sodium 2-(2,2-difluoroethoxy)pyridine-3-sulfonate, NaCl, NaOH | Corrosive (Basic), Toxic, Fluorinated |
Labeling Note: Explicitly write "Contains Fluorinated Organics" on the aqueous waste tag. This prevents the waste from being treated in facilities not equipped to scrub Hydrogen Fluoride (HF) from their incinerator exhaust.
Part 5: Emergency Procedures
Spill Management:
-
Evacuate: If a large volume (>100 mL) spills outside a hood, evacuate the area due to HCl generation.
-
PPE: Wear a full-face respirator with acid gas cartridges if handling spills outside a fume hood.
-
Neutralization: Cover the spill with dry sodium bicarbonate or calcium carbonate. Do not use water.[2][3][4][5] Mix the powder with the spill to neutralize the acid.
-
Cleanup: Once the fizzing stops, sweep up the solid into a container labeled "Hazardous Waste: Acid Spill Debris."
References
-
Sigma-Aldrich. Product Detail: 2-(2,2-Difluoroethoxy)pyridine-3-sulfonyl chloride (CAS 1565428-15-0).[6][7] Retrieved from
-
Massachusetts Institute of Technology (MIT) EHS. SOP: Quenching of Reactive Acid Chlorides and Sulfonyl Chlorides. Retrieved from
-
National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. Retrieved from
-
UCLA Chemistry & Biochemistry. Standard Operating Procedure: Sulfonyl Chlorides. Retrieved from
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemscene.com [chemscene.com]
- 5. me.kaist.ac.kr [me.kaist.ac.kr]
- 6. Pyridine chloride | Sigma-Aldrich [sigmaaldrich.com]
- 7. Pyridine 2 sulfonyl chloride | Sigma-Aldrich [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
